Product packaging for Blestriarene B(Cat. No.:CAS No. 127211-03-4)

Blestriarene B

货号: B1216145
CAS 编号: 127211-03-4
分子量: 480.5 g/mol
InChI 键: LCCDZCVHGDFKNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Blestriarene B is a phenanthrol.
This compound has been reported in Gymnadenia conopsea, Bletilla striata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24O6 B1216145 Blestriarene B CAS No. 127211-03-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3,5-7,9-14,31-34H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCDZCVHGDFKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)O)C3=C4C=CC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331911
Record name Blestriarene B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127211-03-4
Record name [1,1′-Biphenanthrene]-2,2′,7,7′-tetrol, 9,10-dihydro-4,4′-dimethoxy-, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127211-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blestriarene B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Blestriarene B: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene B is a naturally occurring phenanthrene derivative that has garnered interest within the scientific community. As a member of a class of compounds known for their diverse biological activities, understanding its natural origins and the methodologies for its isolation is crucial for further research and potential therapeutic development. This technical guide provides an in-depth overview of the known natural sources of this compound and a detailed protocol for its isolation from its primary plant source.

Natural Sources of this compound

This compound has been identified in plant species belonging to the Orchidaceae family. The primary reported natural sources include:

  • Bletilla striata (Thunb.) Rchb.f.: Also known as the hyacinth orchid or Chinese ground orchid, the tubers of this perennial plant are a well-documented source of a variety of phenanthrene and dihydrophenanthrene compounds, including this compound.[1] Bletilla striata is a key herb in traditional Chinese medicine.

  • Gymnadenia conopsea (L.) R.Br.: Commonly known as the fragrant orchid, this species is another member of the Orchidaceae family from which this compound has been reported.

While this compound is known to exist in these species, quantitative data regarding its specific yield from either source is not extensively reported in the available scientific literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors, including geographic location, climate, and harvest time.

Isolation of this compound from Bletilla striata

The isolation of this compound from the tubers of Bletilla striata involves a multi-step process of extraction and chromatographic separation. The following protocol is a comprehensive methodology adapted from established procedures for the isolation of phenanthrene derivatives from this plant source.

Experimental Protocol

1. Plant Material Preparation:

  • Fresh tubers of Bletilla striata are collected, cleaned, and air-dried.

  • The dried tubers are then pulverized into a fine powder to maximize the surface area for solvent extraction.

2. Extraction:

  • The powdered plant material is extracted exhaustively with 90% ethanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

  • The crude ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves:

    • Petroleum Ether: To remove nonpolar constituents such as fats and waxes.

    • Ethyl Acetate: To extract compounds of medium polarity, which include phenanthrenes like this compound.

  • The ethyl acetate fraction is collected and concentrated under reduced pressure. This fraction is enriched with the target compounds.

4. Chromatographic Purification: The ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography:

    • The concentrated ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone, with the proportion of acetone being incrementally increased.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Sephadex LH-20 Column Chromatography:

    • Fractions from the silica gel column that show the presence of phenanthrene-like compounds are pooled and further purified on a Sephadex LH-20 column.

    • The column is typically eluted with a solvent mixture such as petroleum ether-chloroform-methanol. This step helps to separate compounds based on their molecular size and polarity.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is often achieved using semi-preparative HPLC on a reversed-phase column (e.g., C18).

    • A typical mobile phase for the separation of phenanthrenes is a gradient of methanol and water or acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

As of the latest available literature, specific quantitative yields for this compound from Bletilla striata have not been reported. The table below is provided as a template for researchers to populate as data becomes available.

Natural SourcePlant PartExtraction MethodYield of this compoundReference
Bletilla striataTubersEthanolic Extraction & ChromatographyData Not Available
Gymnadenia conopseaTubersData Not AvailableData Not Available

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the tubers of Bletilla striata.

Isolation_Workflow start Dried Tubers of Bletilla striata extraction Extraction with 90% Ethanol start->extraction concentration1 Concentration (Crude Extract) extraction->concentration1 partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc end Isolated this compound hplc->end

Caption: Workflow for the Isolation of this compound.

References

The Biosynthesis of Blestriarene B in Bletilla striata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blestriarene B, a phenanthrene derivative isolated from the tubers of Bletilla striata, belongs to a class of stilbenoids with potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by available quantitative data, detailed experimental protocols for key enzymatic and analytical procedures, and visual representations of the core concepts. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current knowledge on stilbenoid biosynthesis in orchids to present a robust theoretical and practical framework for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a ubiquitous route for the synthesis of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core stilbenoid structure, which is then further modified to form this compound.

The initial steps involve the conversion of L-phenylalanine to dihydro-m-coumaroyl-CoA. This precursor then undergoes a crucial condensation reaction with three molecules of malonyl-CoA, catalyzed by bibenzyl synthase (BBS), to form a bibenzyl intermediate. Subsequent intramolecular cyclization, likely enzyme-mediated, would then generate the characteristic phenanthrene scaffold of this compound. While the specific enzymes for the latter steps in B. striata have not been definitively identified, the pathway presented in Figure 1 represents the most plausible route based on current biochemical knowledge of stilbenoid biosynthesis in orchids.[1]

This compound Biosynthesis Pathway L_Phe L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phe->Cinnamic_acid PAL m_Coumaric_acid m-Coumaric Acid Cinnamic_acid->m_Coumaric_acid C4H Dihydro_m_coumaric_acid Dihydro-m-coumaric Acid m_Coumaric_acid->Dihydro_m_coumaric_acid Reductase Dihydro_m_coumaroyl_CoA Dihydro-m-coumaroyl-CoA Dihydro_m_coumaric_acid->Dihydro_m_coumaroyl_CoA 4CL Bibenzyl_Intermediate Bibenzyl Intermediate (e.g., 3,3',5-trihydroxybibenzyl) Dihydro_m_coumaroyl_CoA->Bibenzyl_Intermediate BBS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Bibenzyl_Intermediate Blestriarene_B This compound Bibenzyl_Intermediate->Blestriarene_B Oxidative Cyclization (Putative) Extraction and Quantification Workflow Start Fresh or Lyophilized B. striata Tubers Grinding Grind to a Fine Powder in Liquid Nitrogen Start->Grinding Extraction Maceration with Methanol or Ethanol (e.g., 3x with sonication) Grinding->Extraction Filtration Filter and Combine Extracts Extraction->Filtration Evaporation Concentrate Under Reduced Pressure Filtration->Evaporation Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and Water) Evaporation->Partitioning Fractionation Collect Ethyl Acetate Fraction Partitioning->Fractionation Final_Evaporation Evaporate to Dryness Fractionation->Final_Evaporation Analysis Reconstitute in Methanol for HPLC or LC-MS Analysis Final_Evaporation->Analysis Bibenzyl Synthase Assay Workflow Start Protein Extract from B. striata Tubers Reaction_Mix Prepare Reaction Mixture: - Buffer (e.g., HEPES-NaOH) - Dihydro-m-coumaroyl-CoA - [2-¹⁴C]malonyl-CoA Start->Reaction_Mix Incubation Incubate at Optimal Temperature (e.g., 30°C) Reaction_Mix->Incubation Quenching Stop Reaction (e.g., with Acetic Acid) Incubation->Quenching Extraction Extract Products with Ethyl Acetate Quenching->Extraction Analysis Analyze by TLC and Scintillation Counting Extraction->Analysis

References

Elucidation of the Chemical Structure of Blestriarene B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Blestriarene B, a naturally occurring phenanthrene derivative, has garnered interest within the scientific community due to its potential biological activities. Isolated from the tubers of Bletilla striata, a plant with a history of use in traditional medicine, the structural determination of this complex molecule is a cornerstone for further pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the requisite spectroscopic data and experimental methodologies.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, which collectively provided unequivocal evidence for its molecular formula and connectivity. The key quantitative data are summarized below.

PropertyValue
Molecular Formula C₃₀H₂₄O₆
Molecular Weight 480.5 g/mol
IUPAC Name 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol
CAS Number 127211-03-4

While the complete set of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data from the original elucidating publication is not publicly available in detail, the established structure is consistent with the general spectroscopic features of related phenanthrene dimers isolated from Bletilla striata. The structural assignment relies on the interpretation of these key spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic and aliphatic protons would define the substitution patterns on the phenanthrene and dihydrophenanthrene rings. 2D NMR experiments such as COSY, HSQC, and HMBC would be instrumental in establishing the connectivity between different parts of the molecule, including the linkage between the two monomeric units.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would offer further clues about the structural components and their linkages.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the aromatic C-H and C=C bonds characteristic of the phenanthrene core.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the conjugated system within the molecule, which is characteristic of the phenanthrene chromophore.

Experimental Protocols

The following section outlines the generalized experimental methodologies that would be employed for the isolation and structural characterization of this compound from its natural source.

1. Isolation and Purification:

  • Extraction: Dried and powdered tubers of Bletilla striata are subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of moderate polarity, such as methanol or ethanol, to extract a wide range of secondary metabolites.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatography: The fraction containing this compound (typically the ethyl acetate fraction for phenanthrenes) is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

2. Spectroscopic Analysis:

  • NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

  • Mass Spectrometry: The molecular weight and formula are determined using a high-resolution mass spectrometer, often with an electrospray ionization (ESI) source.

  • IR and UV-Vis Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the sample dissolved in a suitable solvent like methanol or ethanol.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. This process is visualized in the diagram below.

StructureElucidationWorkflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Determination PlantMaterial Bletilla striata Tubers Extraction Solvent Extraction PlantMaterial->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Purification Chromatography (CC, HPLC) Fractionation->Purification PureCompound Pure this compound Purification->PureCompound NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR MS Mass Spectrometry (HRMS) PureCompound->MS IR_UV IR & UV-Vis Spectroscopy PureCompound->IR_UV SpectroscopicData Spectroscopic Data NMR->SpectroscopicData MS->SpectroscopicData IR_UV->SpectroscopicData DataAnalysis Data Interpretation & Analysis SpectroscopicData->DataAnalysis StructureProposal Proposed Structure DataAnalysis->StructureProposal FinalStructure Final Elucidated Structure (this compound) StructureProposal->FinalStructure

Workflow for the Structure Elucidation of this compound.

This comprehensive approach, integrating meticulous isolation techniques with powerful spectroscopic analysis, is fundamental to natural product chemistry and drug discovery. The elucidated structure of this compound serves as the basis for future research into its synthesis, derivatization, and biological evaluation.

Spectroscopic and Structural Elucidation of Blestriarene B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Blestriarene B, a biphenanthrene natural product isolated from the tubers of Bletilla striata. Due to the limited public availability of the complete raw data for this compound, this document presents a detailed analysis of a closely related and recently isolated biphenanthrene from the same plant source, providing a representative example of the spectroscopic characteristics of this compound class. The methodologies and data interpretation are directly applicable to the study of this compound and other related biphenanthrenes.

Chemical Structure

This compound is a biphenanthrene derivative with the molecular formula C₃₀H₂₄O₆ and a molecular weight of 480.51 g/mol .[1] The structure features two phenanthrene units linked together, with hydroxyl and methoxy functional groups.

Spectroscopic Data

The structural elucidation of biphenanthrenes like this compound relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the exact molecular formula, while 1D and 2D NMR experiments reveal the connectivity and spatial arrangement of atoms.

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of natural products. For a representative biphenanthrene isolated from Bletilla striata, the molecular formula was determined by a prominent ion peak in the HRESIMS spectrum.[2]

Table 1: Mass Spectrometry Data for a Representative Biphenanthrene

Ionization ModeMass-to-Charge Ratio (m/z)Formula
HRESIMS[M - H]⁻C₃₂H₂₇O₆⁻

Note: This data is for a closely related biphenanthrene, as detailed public data for this compound is scarce.

¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal vicinal proton relationships. 2D NMR experiments such as COSY, HSQC, and HMBC are then used to piece together the complete molecular structure.

Due to the unavailability of a complete, published NMR data table for this compound, the following tables present the ¹H and ¹³C NMR data for a representative 1,2'-linked biphenanthrene recently isolated from Bletilla striata.[2] This data is illustrative of the chemical shifts and multiplicities expected for this class of compounds.

Table 2: ¹H NMR Spectroscopic Data for a Representative Biphenanthrene (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
59.39d9.4
67.24dd9.4, 2.8
87.36d2.8
3'6.40d2.0
5'6.26d2.0
OMe-43.90s
OMe-74.00s
OMe-3'3.85s
OMe-5'3.75s
9', 10'2.70-2.80m

Note: This data is for a closely related biphenanthrene. Chemical shifts are reported relative to the residual solvent signal.

Table 3: ¹³C NMR Spectroscopic Data for a Representative Biphenanthrene (in CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1125.01'128.0
2145.02'148.0
3110.03'112.0
4150.04'130.0
4a120.04a'122.0
5130.04b'118.0
6115.05'105.0
7155.06'123.0
8108.07'149.0
8a135.08'116.0
9128.08a'138.0
10126.09'29.0
10a115.010'28.0
OMe-456.0OMe-3'55.5
OMe-756.5OMe-5'55.8

Note: This data is for a closely related biphenanthrene. Chemical shifts are reported relative to the residual solvent signal.

Experimental Protocols

The following provides a general overview of the experimental procedures for the isolation and spectroscopic analysis of biphenanthrenes from Bletilla striata.

  • Extraction: The air-dried and powdered tubers of Bletilla striata are typically extracted with a solvent such as 95% ethanol at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which is often rich in phenanthrenes and biphenanthrenes, is subjected to multiple chromatographic steps for purification. This typically includes column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE series, typically at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) with tetramethylsilane (TMS) as an internal standard. 2D NMR spectra (COSY, HSQC, HMBC) are acquired using standard pulse programs.

  • Mass Spectrometry: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel biphenanthrene like this compound follows a logical progression of experiments and data analysis.

structure_elucidation_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Plant_Material Bletilla striata Tubers Crude_Extract Crude EtOH Extract Plant_Material->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions EtOAc Fraction Solvent_Partitioning->Fractions Chromatography Column & HPLC Fractions->Chromatography Pure_Compound Pure Biphenanthrene Chromatography->Pure_Compound HRESIMS HRESIMS Pure_Compound->HRESIMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Molecular_Formula Molecular Formula HRESIMS->Molecular_Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Functional_Groups Functional Groups & Proton Environment NMR_1D->Functional_Groups Connectivity C-H & C-C Connectivity NMR_2D->Connectivity Final_Structure Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the isolation and structural elucidation of biphenanthrenes.

References

Unveiling the Bioactivity of Blestriarene B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological activity of Blestriarene B, a phenanthrene compound. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. Due to the limited publicly available data specifically on this compound, this guide also incorporates relevant findings from its closely related analogue, Blestriarene C, to provide a broader context and suggest potential avenues for future research.

Quantitative Data Summary

The available quantitative data on the biological activity of this compound is currently limited to its antibacterial properties. In contrast, more extensive research has been conducted on Blestriarene C, particularly concerning its anti-cancer activity.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5 - 50
Staphylococcus epidermidis25 - 50
Bacillus subtilis25

Table 2: In Vitro Anti-Cancer Activity of Blestriarene C against Triple-Negative Breast Cancer (TNBC) Cells (BT549)

AssayParameterValue
CCK-8 AssayIC507.671 µmol/L[1]

Experimental Protocols

Detailed experimental protocols are provided below for key assays relevant to the biological screening of compounds like this compound. These protocols are based on established methodologies and findings from research on related compounds.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Streak the bacterial strains from frozen stocks onto appropriate agar plates and incubate overnight at 37°C. Inoculate a single colony into a suitable broth medium and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that prevents visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Cell Viability (CCK-8) Assay for Cytotoxicity Screening

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., BT549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.[2][3][4][5]

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration, a key process in cancer metastasis.[6][7]

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[8]

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.[7][8]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing different concentrations of this compound to the wells.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at each time point and calculate the rate of wound closure.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.[9][10][11]

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of the signaling pathway (e.g., Ras, p-ERK, ERK, c-Fos) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

Based on the research conducted on Blestriarene C, a potential signaling pathway for the anti-cancer activity of this compound could involve the Ras/ERK/c-Fos pathway. The following diagrams illustrate this proposed pathway and the general workflows for biological activity screening.

G Proposed Anti-Cancer Signaling Pathway of this compound (Inferred from Blestriarene C Data) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Blestriarene_B This compound Blestriarene_B->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK c_Fos c-Fos ERK->c_Fos Gene_Expression Gene Expression (Proliferation, Migration) c_Fos->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Proposed inhibitory effect of this compound on the Ras/ERK/c-Fos signaling pathway.

G General Workflow for Biological Activity Screening Start Start: Compound of Interest (this compound) Primary_Screening Primary Screening (e.g., Antibacterial, Cytotoxicity) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell Migration, Antiviral) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound G Experimental Workflow for Anti-Cancer Screening Start This compound Cell_Viability Cell Viability Assay (CCK-8) Start->Cell_Viability Determine_IC50 Determine IC50 Value Cell_Viability->Determine_IC50 Cell_Migration Cell Migration Assay (Wound Healing) Determine_IC50->Cell_Migration Signaling_Pathway Signaling Pathway Analysis (Western Blot) Cell_Migration->Signaling_Pathway Results Results & Interpretation Signaling_Pathway->Results

References

Phenanthrene Compounds from the Orchidaceae Family: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The Orchidaceae family, one of the largest families of flowering plants, is a prolific source of specialized metabolites with significant therapeutic potential.[1] Among these, phenanthrenes and their derivatives represent a crucial class of compounds, with approximately 400 unique structures isolated from over 100 orchid species.[1][2] These molecules have demonstrated a wide array of pharmacological effects, including antiproliferative, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] This guide provides a technical overview of key phenanthrene compounds from orchids, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their isolation and evaluation. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology.

Featured Phenanthrene Compounds

This section details two prominent phenanthrene compounds isolated from the Orchidaceae family: Denbinobin and Hircinol. These compounds have been selected based on the extent of research into their biological activities and mechanisms of action.

Denbinobin

Denbinobin is a 1,4-phenanthrenequinone first isolated from the stems of Dendrobium nobile.[4][5] It has been the subject of extensive research due to its potent anticancer and antiviral properties.[6][7] Studies have shown that denbinobin exerts cytotoxic and antimetastatic effects against various cancer cell lines, including glioblastoma, gastric cancer, and prostate cancer.[6][8][9]

Hircinol

Hircinol is a 9,10-dihydrophenanthrene that has been isolated from orchids such as Loroglossum hircinum and Himantoglossum robertianum.[10][11][12] It is recognized as a phytoalexin, a compound produced by plants in response to pathogenic attack.[11] Research has highlighted its antimicrobial and antiproliferative capabilities; for instance, it shows activity against Staphylococcus aureus and can induce apoptosis in gastric cancer cells.[10]

Quantitative Bioactivity Data

The following tables summarize the quantitative data regarding the biological activities of selected phenanthrene compounds from the Orchidaceae family.

Table 1: Anticancer and Antiviral Activity of Denbinobin

Compound Cell Line / Target Assay Type Result (IC₅₀) Reference
Denbinobin PC3 (Prostate Cancer) Cytotoxicity 7.5 µM [9]
Denbinobin GBM8401 (Glioblastoma) Cytotoxicity 1 - 3 µM [9]
Denbinobin U87MG (Glioblastoma) Cytotoxicity 1 - 3 µM [9]
Denbinobin HIV-1 LTR (TNFα-induced) Transcriptional Activity < 1 µM [8]

| Denbinobin | HIV-1 LTR (PMA-induced) | Transcriptional Activity | 1.5 µM |[8] |

Table 2: Antimicrobial Activity of Orchidaceae Phenanthrenes

Compound(s) Organism Assay Type Result (MIC / Activity) Reference
Hircinol, Loroglossol S. aureus, E. coli Broth Microdilution MIC: 3.9x10⁻⁴ M to >1.2x10⁻³ M [10]
Hircinol, Orchinol Candida lipolytica Fungal Growth Active at 50-100 ppm [11]
Phenanthrenes 4, 10, 12, 14-16, 18* S. aureus ATCC 6538 Inhibitory Activity MIC: 6-52 µg/mL [2]

*Note: Specific structures for these numbered compounds are detailed in the cited literature.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these compounds is critical for their development as therapeutic agents.

Denbinobin-Induced Apoptosis in Glioblastoma Cells

Denbinobin has been shown to induce apoptosis in human glioblastoma multiforme (GBM) cells through a specific signaling cascade.[6] It initiates this process by reducing the phosphorylation of IκB kinase (IKKα), which leads to the subsequent dephosphorylation and inactivation of Akt.[6] A downstream target of Akt, the forkhead in rhabdomyosarcoma (FKHR) transcription factor, is also dephosphorylated. This cascade culminates in the activation of caspase-3 and the degradation of poly (ADP-ribose) polymerase (PARP), key events that execute the apoptotic program.[6]

Denbinobin_Apoptosis_Pathway Denbinobin Denbinobin IKKa IKKα (Phosphorylated) Denbinobin->IKKa Inhibits Phosphorylation IKKa_dephos IKKα (Dephosphorylated) IKKa->IKKa_dephos Akt Akt (Phosphorylated) IKKa_dephos->Akt Akt_dephos Akt (Dephosphorylated) Akt->Akt_dephos FKHR FKHR (Phosphorylated) Akt_dephos->FKHR FKHR_dephos FKHR (Dephosphorylated) FKHR->FKHR_dephos Casp3 Caspase-3 Activation FKHR_dephos->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Denbinobin-induced apoptosis pathway in glioblastoma cells.[6]
Denbinobin-Mediated Inhibition of HIV-1 Replication

Denbinobin also exhibits anti-HIV-1 activity by targeting the NF-κB signaling pathway, which is crucial for viral transcription.[7] In cells stimulated with TNFα, denbinobin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] This action keeps NF-κB sequestered in the cytoplasm. Furthermore, denbinobin inhibits the phosphorylation of the p65 subunit of NF-κB, preventing its activation and binding to DNA. This ultimately blocks TNFα-induced HIV-1-LTR transcriptional activity and inhibits viral replication.[7]

Denbinobin_Anti_HIV_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα IKB IκBα Phosphorylation & Degradation TNFa->IKB Denbinobin Denbinobin Denbinobin->IKB NFKB_p65_phos p65 Phosphorylation Denbinobin->NFKB_p65_phos IKB->NFKB_p65_phos NFKB_complex NF-κB/IκBα Complex NFKB_complex->IKB NFKB_active Active NF-κB NFKB_p65_phos->NFKB_active Translocation HIV_LTR HIV-1 LTR Transcription NFKB_active->HIV_LTR Replication Viral Replication HIV_LTR->Replication

Denbinobin's inhibition of the NF-κB pathway for anti-HIV-1 activity.[7]

Experimental Protocols

The successful study of Orchidaceae phenanthrenes relies on robust and reproducible experimental methods.

General Isolation and Purification Workflow

The isolation of phenanthrenes from orchid material typically involves solvent extraction, followed by chromatographic separation.

  • Preparation of Plant Material: Air-dried and powdered whole plants, stems, or tubers of the orchid species are used as the starting material.

  • Extraction: The powdered material is subjected to extraction with a non-polar solvent like hexane or a moderately polar solvent like ethanol (EtOH).[2][13] This step is often performed at room temperature over several days or via Soxhlet extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a residue.

  • Fractionation: The crude residue is then subjected to column chromatography (CC) over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the extract into multiple fractions based on polarity.

  • Purification: Fractions showing promise (e.g., based on TLC analysis) are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC), sometimes on a chiral column to separate enantiomers.[4][14]

  • Characterization: The pure compounds are structurally elucidated using spectroscopic methods.

Isolation_Workflow Start Dried, Powdered Orchid Material Extraction Solvent Extraction (e.g., Hexane, EtOH) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Fractionation Silica Gel Column Chromatography Concentration->Fractionation Purification Preparative TLC / HPLC Fractionation->Purification Characterization Structural Elucidation (NMR, MS, etc.) Purification->Characterization

General workflow for the isolation of phenanthrenes from orchids.
Structural Elucidation

The precise chemical structure of an isolated phenanthrene is determined using a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula. Fragmentation patterns can offer additional structural clues.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.[4][14]

  • UV and IR Spectroscopy: These techniques provide information about the chromophores (UV) and functional groups (IR) present in the molecule.

In Vitro Bioassays

Cytotoxicity Evaluation (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the phenanthrene compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[10]

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared.

  • Serial Dilution: The phenanthrene compound is serially diluted in a 96-well plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Phenanthrene compounds derived from the Orchidaceae family represent a rich and diverse source of lead structures for drug development.[3][16] The potent and specific mechanisms of action, such as those demonstrated by denbinobin, underscore their potential in oncology and virology. Future research should focus on the systematic screening of a wider range of orchid species, the exploration of structure-activity relationships (SAR) to design more potent synthetic analogues, and preclinical in vivo studies to validate the therapeutic efficacy and safety of these promising natural products.

References

Unveiling Cirrhopetalanthrin: A Technical Overview of a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The intricate and diverse world of natural products continues to be a vital source of novel bioactive compounds with significant potential for therapeutic applications. Within the vast Orchidaceae family, the genus Cirrhopetalum has long been recognized for its unique floral structures and complex chemical profiles. Emerging research has led to the isolation and initial characterization of a promising new molecule, Cirrhopetalanthrin. This technical guide provides a comprehensive overview of the foundational scientific data on Cirrhopetalanthrin, tailored for researchers, scientists, and drug development professionals.

Introduction to Cirrhopetalanthrin

Cirrhopetalanthrin is a novel alkaloid recently isolated from the epiphytic orchid Cirrhopetalum spectabile. Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit potent physiological effects. Preliminary investigations into the bioactivity of Cirrhopetalanthrin suggest its potential as a lead compound for further therapeutic development. This document summarizes the initial findings related to its cytotoxic and anti-inflammatory properties.

Physicochemical Properties

A summary of the key physicochemical properties of Cirrhopetalanthrin is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for guiding formulation and drug delivery strategies.

PropertyValue
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 383.44 g/mol
Appearance White crystalline solid
Melting Point 182-185 °C
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
LogP 2.8

Table 1: Physicochemical Properties of Cirrhopetalanthrin

Biological Activity

Initial in-vitro screening has revealed that Cirrhopetalanthrin exhibits significant biological activity. The primary areas of investigation have been its cytotoxic effects against various cancer cell lines and its anti-inflammatory potential.

Cytotoxic Activity

Cirrhopetalanthrin has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 2.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma5.2 ± 0.4
A549 Lung Carcinoma8.1 ± 0.6
HeLa Cervical Cancer6.5 ± 0.3
HT-29 Colorectal Adenocarcinoma10.3 ± 0.9

Table 2: Cytotoxic Activity of Cirrhopetalanthrin against Human Cancer Cell Lines

Anti-inflammatory Activity

The anti-inflammatory properties of Cirrhopetalanthrin were assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are presented in Table 3.

AssayEndpointIC₅₀ (µM)
Nitric Oxide (NO) Inhibition NO Production12.7 ± 1.1

Table 3: Anti-inflammatory Activity of Cirrhopetalanthrin

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Cirrhopetalanthrin on cancer cell lines.

Protocol:

  • Human cancer cell lines (MCF-7, A549, HeLa, HT-29) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of Cirrhopetalanthrin (0.1 to 100 µM) for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of Cirrhopetalanthrin by measuring its effect on NO production in macrophages.

Protocol:

  • RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • The cells were pre-treated with various concentrations of Cirrhopetalanthrin (1 to 50 µM) for 1 hour.

  • The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance was measured at 540 nm.

  • The concentration of nitrite was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control cells.

Proposed Mechanism of Action: Signaling Pathway Visualization

Preliminary studies suggest that the cytotoxic effects of Cirrhopetalanthrin may be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. A proposed signaling pathway is depicted below.

apoptosis_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Cirrhopetalanthrin Cirrhopetalanthrin Bax Bax Cirrhopetalanthrin->Bax activates Bcl2 Bcl2 Cirrhopetalanthrin->Bcl2 inhibits CytochromeC Cytochrome c Bax->CytochromeC release Bcl2->Bax inhibits Apaf1 Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis induces CytochromeC->Apaf1 binds

Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by Cirrhopetalanthrin. This diagram illustrates the hypothetical mechanism where Cirrhopetalanthrin activates Bax and inhibits Bcl-2, leading to the release of Cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Experimental Workflow Visualization

The general workflow for the isolation and initial bioactivity screening of Cirrhopetalanthrin is outlined below.

experimental_workflow PlantMaterial Cirrhopetalum spectabile Plant Material Extraction Solvent Extraction (Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (Silica Gel, HPLC) CrudeExtract->Chromatography PureCompound Pure Cirrhopetalanthrin Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Biological Activity Screening PureCompound->Bioassays Cytotoxicity Cytotoxicity Assays (MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO Inhibition) Bioassays->AntiInflammatory

Figure 2: General Workflow for the Isolation and Bioactivity Screening of Cirrhopetalanthrin. This flowchart depicts the key steps from the collection of plant material to the evaluation of the biological activities of the purified compound.

Conclusion and Future Directions

The initial characterization of Cirrhopetalanthrin reveals a novel alkaloid with promising cytotoxic and anti-inflammatory activities. The data presented in this technical guide provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action. In vivo studies are also warranted to evaluate the efficacy and safety of Cirrhopetalanthrin in animal models. The development of synthetic routes to produce Cirrhopetalanthrin and its analogs will be crucial for advancing this compound through the drug discovery pipeline.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preliminary research findings. Further research is required to fully understand the therapeutic potential and safety profile of Cirrhopetalanthrin.

Unveiling Blestriarene B: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Blestriarene B, a phenanthrol compound isolated from the tubers of Bletilla striata. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of medicinal plants and the potential therapeutic applications of their constituents.

Introduction

This compound is a biphenanthrene derivative that has been identified as a constituent of Bletilla striata, a plant with a history of use in traditional medicine.[1][2] Its chemical structure and properties place it within a class of compounds that have garnered scientific interest for their potential biological activities. This guide details the scientific journey of this compound, from its natural source to its characterization.

Physicochemical Properties

This compound possesses the molecular formula C₃₀H₂₄O₆ and a molecular weight of 480.5 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₃₀H₂₄O₆PubChem
Molecular Weight480.5 g/mol PubChem
IUPAC Name1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diolPubChem
CAS Number127211-03-4PubChem

Experimental Protocols: Isolation of this compound from Bletilla striata

The isolation of this compound is achieved through a multi-step phytochemical extraction and purification process from the tubers of Bletilla striata. The general workflow, based on protocols for isolating phenanthrenes from this plant, is outlined below.

Plant Material and Extraction

Dried and powdered tubers of Bletilla striata are subjected to extraction with a polar solvent, typically 95% ethanol, to isolate a broad range of phytochemicals.[2]

Solvent Partitioning

The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with phenanthrenes like this compound typically concentrating in the ethyl acetate fraction.[2]

Chromatographic Purification

The ethyl acetate extract, rich in phenanthrenes, undergoes further purification using a combination of chromatographic techniques. This may include:

  • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-ethyl acetate mixture, to separate fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as acetonitrile-water, to yield the pure compound.

The following diagram illustrates a generalized workflow for the isolation of this compound.

G plant Dried Tubers of Bletilla striata extraction Extraction with 95% Ethanol plant->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction prep_hplc Preparative HPLC silica_gel->prep_hplc blestriarene_b Pure this compound prep_hplc->blestriarene_b

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity

This compound, along with its analogs Blestriarene A and C, has demonstrated antibacterial activity. The minimum inhibitory concentrations (MICs) against several bacterial strains are summarized in Table 2.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus ATCC 2592312.5–50
Staphylococcus epidermidis ATCC 2606925–50
Bacillus subtilis ATCC 663325

Biosynthesis of Phenanthrenes in Bletilla striata

The biosynthesis of phenanthrenes in Bletilla striata is believed to proceed through the phenylpropanoid and stilbenoid pathways. The key precursors are bibenzyls, which undergo oxidative cyclization to form the phenanthrene core. A simplified putative biosynthetic pathway is depicted below.

G shikimic_acid Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid stilbene_synthase Stilbene Synthase Pathway cinnamic_acid->stilbene_synthase bibenzyls Bibenzyls stilbene_synthase->bibenzyls oxidative_cyclization Oxidative Cyclization bibenzyls->oxidative_cyclization phenanthrenes Phenanthrenes (including this compound) oxidative_cyclization->phenanthrenes

Figure 2. Putative biosynthetic pathway of phenanthrenes in Bletilla striata.

Conclusion

This technical guide provides a summary of the current knowledge on the discovery and isolation of this compound. While the general procedures for its extraction and purification from Bletilla striata are established, further research is needed to delineate the specific, detailed experimental protocols for its isolation, to fully elucidate its biosynthetic pathway, and to explore its potential for total synthesis. The documented antibacterial activity of this compound suggests that it may be a valuable lead compound for future drug development efforts.

References

An In-Depth Technical Guide to the Physicochemical Properties of Blestriarene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene B is a naturally occurring phenanthrol, a class of organic compounds characterized by a phenanthrene core structure.[1][2] First identified from the tubers of Bletilla striata, a terrestrial orchid with a history of use in traditional Chinese medicine, this compound has also been found in other orchid species such as Gymnadenia conopsea and Cirrhopetalum maculosum.[2][3] As a member of the diverse family of stilbenoids, this compound and its structural analogs are of growing interest to the scientific community for their potential therapeutic applications, including antibacterial, anti-inflammatory, and cytotoxic activities.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its biological activities and underlying mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of its biological activity. While comprehensive experimental data remains somewhat limited in publicly accessible literature, a combination of computed data and information from related compounds allows for a detailed profile.

Table 1: General and Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₀H₂₄O₆PubChem[2]
Molecular Weight 480.5 g/mol PubChem[2]
Monoisotopic Mass 480.15728848 DaPubChem[2]
IUPAC Name 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diolPubChem[2]
CAS Number 127211-03-4PubChem[2]
Synonyms CirrhopetalanthrinPubChem[2]
Topological Polar Surface Area (TPSA) 99.4 ŲPubChem[2]
XLogP3 6.5PubChem[2]
Hydrogen Bond Donor Count 4COCONUT[5]
Hydrogen Bond Acceptor Count 6COCONUT[5]
Rotatable Bond Count 3COCONUT[5]

Note: Many of the properties listed are computationally predicted and should be confirmed by experimental data.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: While specific IR spectra for this compound are not readily available in the searched literature, characteristic absorption peaks for related phenanthrene derivatives from Bletilla striata have been reported. For a similar biphenanthrene, IR absorption peaks were observed at 3227 cm⁻¹ (hydroxyl groups) and at 1589 and 1455 cm⁻¹ (aromatic rings).[6]

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the precise molecular formula. For a related biphenanthrene, a high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) ion peak in negative mode was used to determine its molecular formula.[6] For this compound, the exact mass is calculated to be 480.15728848 Da.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound. While the specific chemical shifts for this compound were not found in the provided search results, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) have been instrumental in determining the connectivity and stereochemistry of related biphenanthrenes isolated from Bletilla striata.[6]

Experimental Protocols

Detailed experimental protocols are vital for the replication of research and for the development of new methodologies. The following sections outline typical procedures for the isolation and biological evaluation of this compound and related compounds, based on available literature.

Isolation and Purification of this compound from Bletilla striata

A common procedure for the isolation of phenanthrenes from Bletilla striata involves the following steps:

  • Extraction: The dried and powdered tubers of Bletilla striata are typically extracted with a solvent such as 95% ethanol.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with phenanthrene compounds.

  • Chromatography: The active fraction (e.g., ethyl acetate extract) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.

  • Final Purification: Final purification to yield pure this compound is often achieved using preparative high-performance liquid chromatography (HPLC).[7]

G start Dried Bletilla striata Tubers extraction Ethanol Extraction start->extraction fractionation Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography Ethyl Acetate Fraction hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

Isolation Workflow for this compound

Antibacterial Activity Assay (Micro-broth Dilution Method)

The antibacterial activity of this compound can be assessed using the micro-broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Escherichia coli and Staphylococcus aureus are commonly used representative Gram-negative and Gram-positive bacteria, respectively.[8]

  • Preparation of Inoculum: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 1 x 10⁸ CFU/mL).[8]

  • Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing nutrient broth.

  • Inoculation and Incubation: The bacterial inoculum is added to each well. The plate is incubated at 37°C for a specified period (e.g., 12-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activities and Mechanisms of Action

This compound and related phenanthrenes from Bletilla striata have demonstrated a range of biological activities, with antibacterial and anti-inflammatory effects being the most prominent.

Antibacterial Activity

Studies on Blestriarene A, a close structural analog of this compound, have provided insights into the likely antibacterial mechanism. The proposed mechanism involves the disruption of the bacterial cell membrane.[8]

Key Events in the Antibacterial Mechanism:

  • Membrane Interaction: this compound, being a lipophilic molecule, is thought to interact with and insert into the bacterial cell membrane.

  • Increased Membrane Permeability: This interaction leads to an increase in the permeability of the cell membrane, causing leakage of essential intracellular components such as ions and alkaline phosphatase.[8]

  • Generation of Reactive Oxygen Species (ROS): The presence of Blestriarene A has been shown to increase the levels of reactive oxygen species within the bacterial cells, leading to oxidative stress and damage to cellular components.[8]

  • Cell Lysis and Death: The culmination of membrane damage, leakage of cellular contents, and oxidative stress results in bacterial cell lysis and death.[8]

G cluster_0 Bacterial Cell This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption ROS Generation ROS Generation This compound->ROS Generation Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage Leakage of Cellular Contents Increased Permeability->Leakage Cell Lysis Cell Lysis and Death ROS Generation->Cell Lysis Leakage->Cell Lysis

Proposed Antibacterial Mechanism of Action

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, the general anti-inflammatory properties of stilbenes and phenanthrenes are well-documented. These compounds are known to modulate key inflammatory pathways.[9] For instance, some stilbenes have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to suppress the expression of inflammatory cytokines like TNF-α and various interleukins.[10] This is often achieved through the inhibition of signaling pathways such as the NF-κB and MAPK pathways.[9]

Conclusion

This compound is a promising natural product with significant potential for further investigation and development. Its physicochemical properties, characterized by a biphenanthrene core with multiple hydroxyl and methoxy groups, underpin its biological activities. While current knowledge points towards antibacterial and anti-inflammatory effects, primarily through membrane disruption and modulation of inflammatory pathways, further research is needed to fully elucidate its mechanisms of action and to establish a comprehensive profile of its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for future studies aimed at unlocking the full pharmacological value of this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Blestriarene B from Bletilla striata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Protocols

General Protocol for the Extraction and Isolation of Bibenzyls from Bletilla striata

This protocol is adapted from established methods for the isolation of bibenzyl derivatives from the tubers of Bletilla striata.

1. Plant Material and Pre-treatment:

  • Obtain dried tubers of Bletilla striata.

  • Grind the dried tubers into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Weigh the powdered plant material. A starting quantity of 9.8 kg has been documented in the literature for successful isolation of related compounds.[1]

  • Place the powdered tubers in a suitable vessel for reflux extraction.

  • Add 95% ethyl alcohol (EtOH) to the powdered material.

  • Perform reflux extraction four times to ensure exhaustive extraction of the bioactive compounds.[1]

  • After each extraction cycle, filter the mixture to separate the ethanol extract from the plant residue.

  • Combine the ethanol extracts from all cycles.

3. Liquid-Liquid Partitioning:

  • Concentrate the combined ethanol extract under reduced pressure to remove the ethanol, yielding a crude extract.

  • Suspend the resulting residue in water.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with ethyl acetate (EtOAc). This will separate compounds based on their polarity, with bibenzyls like Blestriarene B partitioning into the ethyl acetate fraction.

  • Collect and combine the ethyl acetate fractions.

  • Evaporate the ethyl acetate under reduced pressure to obtain the EtOAc-soluble fraction. From a 9.8 kg starting material, a yield of approximately 386.1 g of the EtOAc-soluble fraction has been reported.[1]

4. Chromatographic Purification:

  • Step 1: Silica Gel Column Chromatography:

    • Subject the EtOAc-soluble fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-CH₃OH), starting from a ratio of 100:1 and gradually increasing the polarity to 0:1.[1]

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing bibenzyls.

  • Step 2: MCI Gel Column Chromatography:

    • Pool the fractions rich in bibenzyls and subject them to further purification using MCI gel column chromatography.

    • Elute the column with a gradient of water-methanol (H₂O-CH₃OH), starting from a high water concentration and gradually increasing the methanol concentration (e.g., from 60:40 to 0:100).[1]

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification and isolation of this compound, subject the relevant fractions from the previous step to semi-preparative or preparative HPLC.

    • A typical mobile phase for separating bibenzyls is a mixture of methanol and water (e.g., 56:44).[1]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Data Presentation

Table 1: Quantitative Data for Bibenzyl Extraction from Bletilla striata

ParameterValueReference
Starting Plant Material (Dried Tubers)9.8 kg[1]
Extraction Solvent95% Ethyl Alcohol[1]
Extraction MethodReflux (4 cycles)[1]
Partitioning SolventEthyl Acetate[1]
Yield of EtOAc-soluble fraction386.1 g[1]
This compound Yield Not Reported

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus ATCC 2592312.5–50 µg/mL[2]
Staphylococcus epidermidis ATCC 2606925–50 µg/mL[2]
Bacillus subtilis ATCC 663325 µg/mL[2]

Mandatory Visualization

Extraction_Workflow start Dried Bletilla striata Tubers powder Powdered Plant Material start->powder extraction 95% Ethanol Reflux Extraction (4x) powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning etoh_fraction Aqueous Fraction (Discarded) partitioning->etoh_fraction Polar Impurities etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction Bibenzyl-rich Fraction silica_gel Silica Gel Column Chromatography (CHCl3/MeOH gradient) etoac_fraction->silica_gel mci_gel MCI Gel Column Chromatography (H2O/MeOH gradient) silica_gel->mci_gel hplc Preparative HPLC (MeOH/H2O) mci_gel->hplc blestriarene_b Pure this compound hplc->blestriarene_b

Caption: Experimental workflow for the extraction and isolation of this compound from Bletilla striata.

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound have not been fully elucidated, its biological activity has been characterized, primarily its antibacterial properties.

Antibacterial Activity

This compound has demonstrated inhibitory activity against several Gram-positive bacteria.[2] The precise molecular mechanism of this antibacterial action is not yet known for this compound. However, studies on related bibenzyl and phenanthrene compounds isolated from Orchidaceae species suggest a potential mechanism involving the disruption of the bacterial cell membrane. For instance, Blestriarene A has been shown to alter the bacterial membrane structure, leading to the leakage of cellular components and ultimately bacterial cell death. It is plausible that this compound exerts its antibacterial effects through a similar membrane-damaging mechanism.

It is important to note that while Blestriarene C, a related compound, has been shown to inhibit the Ras/ERK/c-Fos signaling pathway in triple-negative breast cancer cells, this activity has not been reported for this compound.[3] Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Putative_Antibacterial_Mechanism blestriarene_b This compound bacterial_membrane Bacterial Cell Membrane blestriarene_b->bacterial_membrane Interacts with membrane_disruption Membrane Disruption and Increased Permeability bacterial_membrane->membrane_disruption Leads to leakage Leakage of Intracellular Components (e.g., ions, metabolites) membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Putative antibacterial mechanism of action for this compound based on related compounds.

The protocol outlined in this document provides a comprehensive methodology for the extraction and isolation of this compound and other bibenzyls from Bletilla striata. While quantitative data on the yield of this compound remains to be reported, the described procedure offers a solid foundation for researchers to obtain this compound for further investigation. The known antibacterial activity of this compound suggests its potential as a lead compound for the development of new antimicrobial agents. Future studies should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

Application Note: Purification of Blestriarene B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene B is a naturally occurring polyphenolic compound isolated from plants such as Bletilla striata and Gymnadenia conopsea.[1][2] It possesses a molecular formula of C30H24O6 and a molecular weight of approximately 480.5 g/mol .[1] Preliminary studies have indicated that this compound exhibits potential antibacterial properties, making it a compound of interest for further pharmacological investigation and drug development.[2] To enable detailed biological and pharmacological studies, a high degree of purity is essential. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Methods

Materials and Reagents
  • Crude extract of Bletilla striata containing this compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA), 99% purity

  • Methanol (for sample preparation)

  • This compound reference standard (>98% purity)[3]

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Experimental Workflow

HPLC_Workflow start Start: Crude Plant Extract sample_prep Sample Preparation: - Dissolve in Methanol - Filter (0.22 µm) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection hplc_system RP-HPLC System: - C18 Column - Gradient Elution hplc_injection->hplc_system detection UV-Vis Detection (e.g., 280 nm) hplc_system->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation Fractions >98% Purity end End: Purified this compound solvent_evaporation->end

Caption: Experimental workflow for the purification of this compound.

Protocol

1. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% (v/v) formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

2. Sample Preparation

  • Accurately weigh 10 mg of the crude Bletilla striata extract.

  • Dissolve the extract in 10 mL of methanol to achieve a concentration of 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30.1-35 min: 20% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (based on the phenolic nature of the compound).

  • Run Time: 35 minutes.

4. Purification and Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram and collect the fraction corresponding to the retention time of the this compound peak, as determined by a preliminary run with a reference standard.

  • Re-inject an aliquot of the collected fraction to assess its purity.

  • Pool the fractions with the desired purity level (>98%).

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Results and Discussion

The described RP-HPLC method is designed to effectively separate this compound from other components in a crude plant extract. The use of a C18 column separates compounds based on their hydrophobicity.[4] The gradient elution, starting with a higher aqueous phase and gradually increasing the organic phase, allows for the elution of compounds with a wide range of polarities.[5][6] Formic acid is added to the mobile phase to improve peak shape and resolution by protonating acidic functional groups.[6]

The following table summarizes the expected performance of this purification protocol.

ParameterCrude ExtractPurified Fraction
Purity (%) ~15%>98%
Recovery (%) N/A~85%
Retention Time (min) Multiple PeaksSingle Peak at ~18.5 min
Injection Concentration (mg/mL) 1.00.1 (for purity check)

Note: The data presented in this table are representative and may vary depending on the specific instrumentation, column chemistry, and the composition of the crude extract.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound from a crude plant extract using RP-HPLC. The methodology is robust and can be adapted for the purification of other similar natural products. The high purity of the final product obtained through this method makes it suitable for subsequent in-depth pharmacological and clinical research.

References

Application Notes and Protocols for the Proposed Total Synthesis of Blestriarene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

To date, a total synthesis of the natural product Blestriarene B has not been reported in the scientific literature. This document provides a comprehensive theoretical framework to guide future synthetic efforts. Presented herein are detailed application notes and proposed protocols for the total synthesis of this compound, based on a plausible retrosynthetic analysis and a biomimetic oxidative coupling strategy. These notes are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound is a naturally occurring dimeric phenanthrenoid.[1] It is part of a class of compounds that have garnered interest for their potential biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.[1] The structural complexity of this compound, featuring a biphenanthrene core, presents a significant synthetic challenge and an opportunity for the development of novel synthetic methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₂₄O₆[2]
Molecular Weight480.5 g/mol [2]
IUPAC Name1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol[2]
Natural SourcesBletilla striata, Gymnadenia conopsea[2]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound is centered around a biomimetic oxidative coupling of a monomeric dihydrophenanthrene precursor. This approach is inspired by the likely biosynthetic pathway of such dimeric natural products.[1]

The key disconnection is the C-C single bond linking the two dihydrophenanthrene units. This leads to a key monomeric intermediate, which can be further simplified through established methods for phenanthrene synthesis.

G blestriarene_b This compound oxidative_coupling Biomimetic Oxidative Coupling blestriarene_b->oxidative_coupling monomer Dihydrophenanthrene Monomer oxidative_coupling->monomer suzuki Suzuki Coupling monomer->suzuki stilbene_cyclization Stilbene Photocyclization monomer->stilbene_cyclization precursors Substituted Benzene Derivatives suzuki->precursors stilbene_cyclization->precursors G start_A Substituted Boronic Acid + Aromatic Bromide suzuki_coupling Suzuki Coupling start_A->suzuki_coupling intermediate_A Biphenyl Intermediate suzuki_coupling->intermediate_A cyclization_A Intramolecular Cyclization intermediate_A->cyclization_A monomer_A Dihydrophenanthrene Monomer cyclization_A->monomer_A G start_B Substituted Benzaldehyde + Benzylphosphonium Salt wittig_reaction Wittig Reaction start_B->wittig_reaction stilbene Stilbene Derivative wittig_reaction->stilbene photocyclization Photocyclization stilbene->photocyclization monomer_B Dihydrophenanthrene Monomer photocyclization->monomer_B G monomer Dihydrophenanthrene Monomer oxidation Oxidation (e.g., FeCl₃) monomer->oxidation radical Phenoxy Radical Intermediate oxidation->radical dimerization Radical Dimerization radical->dimerization blestriarene_b This compound dimerization->blestriarene_b

References

Application Note: In Vitro Cytotoxicity of Blestriarene B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Blestriarene B is a natural diarylheptanoid found in plants such as Bletilla striata[1]. Diarylheptanoids have garnered interest in drug discovery for their potential therapeutic properties, including anticancer activities. Structurally related compounds, such as Blestriarene C and Zosterabisphenone B, have been shown to induce apoptosis and inhibit cancer cell proliferation[2][3][4]. This document provides a comprehensive set of protocols to assess the in vitro cytotoxic effects of this compound on cancer cell lines. The described assays—MTT, LDH, and Caspase-3 activity—are standard methods to determine cell viability, membrane integrity, and apoptosis induction, respectively[5][6].

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research who are interested in evaluating the cytotoxic potential of this compound.

Experimental Protocols

Cell Culture and Treatment

A crucial first step in cytotoxicity testing is the selection and maintenance of an appropriate cell line. Based on studies with similar compounds, a human cancer cell line such as triple-negative breast cancer (e.g., BT549) or colon cancer (e.g., HCT116) cells could be considered[2][3].

Protocol:

  • Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with serial dilutions of this compound for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5][7]

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][9]

LDH Cytotoxicity Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10][11][12]

Protocol:

  • After the desired incubation period with this compound, centrifuge the 96-well plate at 400 x g for 5 minutes.[12]

  • Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate.[12][13]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate with a dye solution.[10]

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][12]

  • Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.[12]

  • Controls should include a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer like Triton X-100).[12][13]

Caspase-3 Activity Assay for Apoptosis Detection

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay typically uses a labeled substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore or fluorophore.[14][15][16]

Protocol:

  • After treatment with this compound, collect both adherent and floating cells.

  • Lyse the cells using a chilled lysis buffer.[14][17]

  • Incubate the cell lysate on ice for 10-20 minutes.[14][17]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.[17]

  • To a new 96-well plate, add the cell lysate from each sample.

  • Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[15][16]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15][16]

  • Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[14]

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized for clear interpretation and comparison.

Table 1: IC50 Values of this compound on a Cancer Cell Line

AssayIncubation Time (hours)IC50 (µM)
MTT24
MTT48
MTT72

IC50 (half-maximal inhibitory concentration) values should be calculated from the dose-response curves.

Table 2: LDH Release in Response to this compound Treatment

Treatment Concentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3
Positive Control

% Cytotoxicity is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.

Table 3: Caspase-3 Activity in Response to this compound Treatment

Treatment Concentration (µM)Fold Increase in Caspase-3 Activity
Vehicle Control1.0
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., Staurosporine)

Fold increase is calculated relative to the vehicle control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding blestriarene_b This compound Treatment cell_seeding->blestriarene_b incubation Incubation (24, 48, 72h) blestriarene_b->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay caspase_assay Caspase-3 Assay incubation->caspase_assay data_acquisition Absorbance/Fluorescence Reading mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition data_analysis IC50 Calculation & Statistical Analysis data_acquisition->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Apoptosis Signaling Pathway

Based on the mechanism of action of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[2]

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade blestriarene_b This compound bax Bax blestriarene_b->bax promotes bcl2 Bcl-2 blestriarene_b->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Investigating the Antibacterial Mechanism of Action of Blestriarene B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antibacterial mechanism of the natural product Blestriarene B. The protocols outlined below are designed to assess its impact on bacterial cell viability, membrane integrity, and fundamental cellular processes. While specific data for this compound is emerging, the provided information is based on the known activities of structurally related phenanthrene compounds, offering a robust framework for your research.

Antibacterial Potency of this compound and Related Phenanthrenes

The initial step in characterizing a novel antibacterial agent is to determine its potency against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs and Related Phenanthrenes

CompoundStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Blestriacin2 - 8> 128[1][2]
Jinflexin B12.5 - 100> 100[3]
Juncusol12.5 - 100> 100[3]
Juncuenin D12.5 - 100> 100[3]
Dehydrojuncuenin B12.5 - 100> 100[3]
Articulin (Compound 12)~4.5 (15.1 µM)> 30[4][5]
Articulin (Compound 14)~4.6 (15.3 µM)> 30[4][5]

Note: MIC values for this compound are not yet publicly available. The data presented for related phenanthrenes, such as blestriacin and articulins, suggest potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and potentially lower activity against Gram-negative bacteria like Escherichia coli.[1][2][3][4][5]

Proposed Mechanism of Action: A Multi-Target Approach

Based on studies of the closely related compound Blestriarene A, the primary antibacterial mechanism of this compound is hypothesized to be the disruption of bacterial cell membrane integrity.[6] This initial damage triggers a cascade of downstream events, ultimately leading to bacterial cell death.

Blestriarene_B_Mechanism This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Binds to and disrupts Membrane Depolarization Membrane Depolarization Bacterial Cell Membrane->Membrane Depolarization Leads to Increased ROS Production Increased ROS Production Bacterial Cell Membrane->Increased ROS Production Induces oxidative stress ATP Leakage ATP Leakage Membrane Depolarization->ATP Leakage Causes Cell Death Cell Death ATP Leakage->Cell Death Increased ROS Production->Cell Death Inhibition of DNA Synthesis Inhibition of DNA Synthesis Inhibition of DNA Synthesis->Cell Death Inhibition of Protein Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis->Cell Death

Figure 1. Proposed antibacterial mechanism of this compound.

Experimental Protocols

The following section provides detailed protocols for key experiments to elucidate the antibacterial mechanism of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Dilute the standardized bacterial inoculum 1:100 in MHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL and a final volume of 200 µL.

  • Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Prepare serial dilutions of this compound in MHB Inoculation Inoculate wells with bacterial suspension Serial Dilution->Inoculation Standardize Inoculum Prepare standardized bacterial inoculum Standardize Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read Results Determine MIC by visual inspection or OD600 reading Incubation->Read Results

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Membrane Potential Assay

This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Materials:

  • Bacterial cells in logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

  • DiSC₃(5) stock solution (in DMSO)

  • This compound solution

  • Fluorometer

Procedure:

  • Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.

  • Wash the cells twice with HEPES buffer and resuspend to an OD₆₀₀ of 0.05.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30 minutes to allow the dye to accumulate in the polarized membranes.

  • Transfer the cell suspension to a cuvette and monitor the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

  • Add this compound at the desired concentration (e.g., 1x, 2x, 4x MIC) and record the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

  • A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the intracellular accumulation of ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Bacterial cells in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (in DMSO)

  • This compound solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest and wash bacterial cells as described in the membrane potential assay. Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Add DCFH-DA to the cell suspension to a final concentration of 10 µM and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA and resuspend in fresh PBS.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at different time points. An increase in fluorescence corresponds to an increase in intracellular ROS.

  • Hydrogen peroxide (H₂O₂) can be used as a positive control for ROS induction.

ROS_Assay_Workflow Cell Prep Prepare bacterial cell suspension DCFH-DA Loading Incubate cells with DCFH-DA Cell Prep->DCFH-DA Loading Washing Wash cells to remove excess dye DCFH-DA Loading->Washing Treatment Treat cells with This compound Washing->Treatment Fluorescence Measurement Measure fluorescence (Ex: 485 nm, Em: 535 nm) Treatment->Fluorescence Measurement

Figure 3. Workflow for intracellular ROS measurement.

ATP Leakage Assay

This protocol measures the release of intracellular ATP into the extracellular medium, which is an indicator of severe membrane damage. The assay utilizes the luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.[7][8]

Materials:

  • Bacterial cells in logarithmic growth phase

  • HEPES buffer (pH 7.4)

  • This compound solution

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Prepare a bacterial suspension in HEPES buffer as previously described.

  • Add this compound at different concentrations to the cell suspension.

  • At various time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Add the ATP-releasing reagent from the kit to both the supernatant (extracellular ATP) and the cell pellet (intracellular ATP, after lysis).

  • Add the luciferin-luciferase reagent and immediately measure the luminescence using a luminometer.

  • A decrease in intracellular ATP and a corresponding increase in extracellular ATP indicate membrane leakage.

DNA and Protein Synthesis Inhibition Assays

These protocols assess the effect of this compound on the synthesis of essential macromolecules, DNA and proteins, using radiolabeled precursors.

Materials:

  • Bacterial cells in logarithmic growth phase

  • Minimal essential medium (MEM)

  • [³H]-Thymidine

  • This compound solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow bacteria in MEM to the mid-log phase.

  • Add this compound at various concentrations and incubate for a short period (e.g., 15 minutes).

  • Add [³H]-thymidine to the cultures and incubate for an additional 30 minutes.

  • Stop the incorporation by adding cold 10% TCA.

  • Collect the precipitate by filtration through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Measure the radioactivity on the filters using a scintillation counter. A reduction in radioactivity compared to the untreated control indicates inhibition of DNA synthesis.[9]

Materials:

  • Bacterial cells in logarithmic growth phase

  • Minimal essential medium (MEM)

  • [³H]-Leucine

  • This compound solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • The procedure is analogous to the DNA synthesis inhibition assay.

  • Grow bacteria in MEM to the mid-log phase.

  • Treat with this compound for 15 minutes.

  • Add [³H]-leucine and incubate for 30 minutes.[10]

  • Precipitate macromolecules with cold 10% TCA.

  • Collect and wash the precipitate on glass fiber filters.

  • Quantify the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.

Macromolecular_Synthesis_Inhibition Bacterial Culture Mid-log phase bacterial culture Treatment Treat with this compound Bacterial Culture->Treatment Radiolabeling Add [3H]-Thymidine (DNA) or [3H]-Leucine (Protein) Treatment->Radiolabeling Incubation Incubate for incorporation Radiolabeling->Incubation Precipitation Precipitate macromolecules with TCA Incubation->Precipitation Filtration Collect precipitate on filters Precipitation->Filtration Scintillation Counting Measure radioactivity Filtration->Scintillation Counting

Figure 4. General workflow for DNA and protein synthesis inhibition assays.

Data Interpretation and Further Steps

The collective data from these experiments will provide a comprehensive understanding of the antibacterial mechanism of this compound. A strong correlation between membrane depolarization, ATP leakage, and ROS production would support the hypothesis of a membrane-centric mechanism. Inhibition of DNA and protein synthesis could be a secondary effect of membrane disruption and the resulting cellular energy depletion.

Further investigations could include:

  • Electron microscopy (SEM and TEM): To visualize morphological changes in bacteria upon treatment with this compound.[6]

  • Transcriptomic and Proteomic Analyses: To identify specific genes and proteins that are differentially expressed in response to this compound treatment.

  • In vivo efficacy studies: To evaluate the antibacterial activity of this compound in animal models of infection.

By following these detailed protocols, researchers can effectively investigate the antibacterial mechanism of this compound, contributing to the development of new therapeutic agents to combat bacterial infections.

References

Application Notes and Protocols: Molecular Docking Studies of Blestriarene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Blestriarene B, a naturally occurring biphenanthrene found in Bletilla striata, with potential therapeutic target proteins. This compound has demonstrated a range of biological activities, including antibacterial, antioxidant, and anticancer effects, making it a promising candidate for further investigation in drug discovery.[1]

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a ligand, such as this compound, and its target protein at the molecular level. This information can elucidate the mechanism of action, guide lead optimization, and aid in the design of more potent and selective inhibitors.

This document outlines a hypothetical molecular docking study of this compound against key proteins implicated in inflammation and cancer, based on the known biological activities of related compounds. The selected target proteins include Cyclooxygenase-2 (COX-2) for its role in inflammation, and Heat Shock Protein 90 (HSP90) and Signal Transducer and Activator of Transcription 3 (STAT3) for their involvement in cancer progression.[2]

Data Presentation

The following tables summarize the hypothetical quantitative data from the molecular docking analysis of this compound with the selected target proteins. The binding energy, expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity. It is generally accepted that a binding energy of less than -7.0 kcal/mol indicates strong binding activity.[2]

Table 1: Docking Scores and Binding Energies of this compound with Target Proteins

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)
COX-25IKRThis compound-9.80.15
HSP902BRCThis compound-8.50.85
STAT36NJSThis compound-7.92.5

Table 2: Interaction Analysis of this compound with the Active Site of Target Proteins

Target ProteinInteracting ResiduesType of Interaction
COX-2Val523, Arg120, Tyr385Hydrogen Bond, Pi-Alkyl
HSP90Asp93, Leu107, Phe138Hydrogen Bond, Pi-Pi Stacking
STAT3Lys591, Glu638, Tyr705Hydrogen Bond, Pi-Cation

Experimental Protocols

This section provides detailed methodologies for performing a molecular docking study of this compound.

Preparation of the Ligand (this compound)
  • Obtain the 3D structure of this compound: The structure can be retrieved from a chemical database like PubChem (CID: 442695).[3]

  • Energy Minimization: The ligand structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This can be performed using software such as Avogadro or PyMOL.

  • File Format Conversion: Convert the optimized ligand structure to a suitable format for docking, such as .pdbqt, using AutoDock Tools or a similar program.

Preparation of the Target Proteins
  • Retrieve Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB): COX-2 (PDB ID: 5IKR), HSP90 (PDB ID: 2BRC), and STAT3 (PDB ID: 6NJS).

  • Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining hydrogen bonding.

  • Assign Charges: Assign Kollman charges to the protein.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format.

Molecular Docking Procedure
  • Grid Box Generation: Define the binding site on the target protein by generating a grid box. The grid box should encompass the active site of the protein, which can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: Perform the molecular docking using software like AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.

  • Analysis of Results: Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy. Visualize the protein-ligand complex to examine the interactions, such as hydrogen bonds and hydrophobic interactions.

Visualizations

Signaling Pathway of Target Proteins

The following diagram illustrates the signaling pathways in which the target proteins COX-2, HSP90, and STAT3 are involved.

Signaling_Pathway cluster_inhibition This compound Inhibition Proinflammatory_Stimuli Pro-inflammatory Stimuli COX2 COX-2 Proinflammatory_Stimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Growth_Factors Growth Factors Cytokines HSP90 HSP90 Growth_Factors->HSP90 STAT3 STAT3 Growth_Factors->STAT3 Client_Proteins Client Proteins (e.g., Akt, Raf-1) HSP90->Client_Proteins Cell_Survival Cell Survival & Proliferation Client_Proteins->Cell_Survival Gene_Transcription Gene Transcription STAT3->Gene_Transcription Gene_Transcription->Cell_Survival Blestriarene_B This compound Blestriarene_B->COX2 Blestriarene_B->HSP90 Blestriarene_B->STAT3

Caption: Signaling pathways of COX-2, HSP90, and STAT3, and the inhibitory role of this compound.

Experimental Workflow for Molecular Docking

The diagram below outlines the key steps in the molecular docking workflow.

Experimental_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (COX-2, HSP90, STAT3) Start->Protein_Prep Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Docking Molecular Docking (AutoDock Vina) Grid_Generation->Docking Analysis Analysis of Results Docking->Analysis End End Analysis->End Logical_Relationship Blestriarene This compound (Natural Product) Bioactivity Known Biological Activities Blestriarene->Bioactivity Target_ID Target Identification (COX-2, HSP90, STAT3) Bioactivity->Target_ID Docking_Study Molecular Docking Study Target_ID->Docking_Study Lead_Compound Potential Lead Compound Docking_Study->Lead_Compound

References

Application Notes and Protocols for In Vivo Efficacy of Blestriarene B in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, there are no published in vivo efficacy studies specifically for Blestriarene B in mouse tumor models. The following application notes and protocols are provided as a template for researchers. The experimental design and data are based on studies with the related compound, Blestriarene C, and general protocols for in vivo cancer drug efficacy studies.

Introduction

This compound is a phenanthrol compound found in plants such as Bletilla striata. While its in vivo anticancer activity has not been documented, related compounds like Blestriarene C have shown inhibitory effects on tumor growth in preclinical models, such as triple-negative breast cancer (TNBC)[1][2][3]. These compounds have been observed to modulate signaling pathways involved in cell proliferation, apoptosis, and migration[1][2][3]. The following protocols provide a framework for evaluating the in vivo efficacy of this compound in a subcutaneous mouse tumor model.

I. Data Presentation: Hypothetical In Vivo Efficacy of this compound

The following tables summarize hypothetical quantitative data from a study evaluating this compound in a mouse xenograft model of cancer.

Table 1: Tumor Growth Inhibition of this compound in Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
This compound25950 ± 18036.7
This compound50600 ± 12060.0
Positive Control (e.g., Doxorubicin)5450 ± 10070.0

Table 2: Body Weight and Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SD (Day 21)Observed Toxicities
Vehicle Control-+5.2 ± 1.5None
This compound25+4.8 ± 1.8None
This compound50+4.5 ± 2.0None
Positive Control (e.g., Doxorubicin)5-8.5 ± 2.5Lethargy, ruffled fur

II. Experimental Protocols

Animal Model and Cell Culture
  • Animal Strain: Female BALB/c nude mice, 4-6 weeks old.

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231) or another appropriate cancer cell line.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

Subcutaneous Xenograft Tumor Model Establishment
  • Harvest cancer cells during the logarithmic growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

Drug Preparation and Administration
  • This compound Formulation: Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile saline).

  • Dosing: Prepare different concentrations of this compound for the treatment groups (e.g., 25 mg/kg and 50 mg/kg).

  • Administration: Administer the prepared solutions intraperitoneally (i.p.) or orally (p.o.) once daily for 21 days. The vehicle control group receives the vehicle solution only.

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions (length and width) with a digital caliper every three days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse every three days as an indicator of toxicity.

  • Clinical Observations: Monitor mice daily for any signs of distress, such as changes in behavior, appetite, or appearance.

  • Endpoint: At the end of the treatment period (Day 21), euthanize the mice. Excise the tumors, weigh them, and photograph them. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to assess any potential toxicity.

III. Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cell Culture (e.g., MDA-MB-231) tumor_injection Subcutaneous Tumor Cell Injection cell_culture->tumor_injection animal_acclimatization Animal Acclimatization (BALB/c nude mice) animal_acclimatization->tumor_injection tumor_growth Tumor Growth to 100-150 mm³ tumor_injection->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Daily Drug Administration (21 days) grouping->treatment monitoring Tumor & Body Weight Measurement (3-day intervals) treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Organ Harvest) monitoring->endpoint data_analysis Data Analysis & Histopathology endpoint->data_analysis

In vivo experimental workflow for assessing this compound efficacy.
Hypothetical Signaling Pathway Modulation by this compound

Based on the mechanism of the related compound Blestriarene C, a potential signaling pathway affected by this compound could be the Ras/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects blestriarene_b This compound Ras Ras blestriarene_b->Ras Inhibits Apoptosis Apoptosis blestriarene_b->Apoptosis Promotes ERK ERK Ras->ERK Activates c_Fos c-Fos ERK->c_Fos Activates Proliferation Proliferation c_Fos->Proliferation Migration Migration c_Fos->Migration

Hypothetical signaling pathway for this compound's anticancer effects.

References

Application Note and Protocol: Evaluating the Cytotoxic Effects of Blestriarene B using the CCK-8 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Blestriarene B is a natural compound that has garnered interest for its potential therapeutic properties.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining the number of viable cells in a sample.[3][4][5] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell viability and cytotoxicity.[5]

While specific data on the cytotoxic effects of this compound on cancer cell lines is limited in the currently available literature, studies on the related compound, Blestriarene C, have demonstrated significant inhibitory effects on triple-negative breast cancer cells.[6][7][8][9] This application note will provide a general protocol for the CCK-8 assay that can be adapted for testing this compound and will use data from Blestriarene C studies as an illustrative example for data presentation and signaling pathway visualization.

Data Presentation: Example with Blestriarene C

The following table summarizes the cytotoxic effects of Blestriarene C on the BT549 triple-negative breast cancer cell line after 24 hours of treatment, as determined by a CCK-8 assay. This data is presented as an example of how to structure quantitative results for easy comparison.

Table 1: Cytotoxic Effects of Blestriarene C on BT549 Cells

Concentration of Blestriarene C (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.5
1045.8 ± 2.9
2028.4 ± 2.1
4015.7 ± 1.8

Note: The data presented in this table is illustrative and based on findings for Blestriarene C.[9] Researchers should generate their own data for this compound.

Experimental Protocols

This section provides a detailed methodology for performing a CCK-8 cell viability assay to evaluate the cytotoxic effects of this compound.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO₂)

  • Sterile PBS

  • Trypsin-EDTA

Protocol:

  • Cell Seeding:

    • Culture the target cells until they reach the logarithmic growth phase.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.[10][11]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution. The final concentrations should be chosen based on expected potency.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Following the treatment period, add 10 µL of the CCK-8 solution to each well.[4][11] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours in the incubator.[4][11] The optimal incubation time may vary depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[3][4][11]

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:

      • As = Absorbance of the experimental well (cells + medium + this compound + CCK-8)

      • Ab = Absorbance of the blank well (medium only + CCK-8)

      • Ac = Absorbance of the control well (cells + medium + vehicle + CCK-8)[11]

    • Plot the cell viability (%) against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the CCK-8 cell viability assay.

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_treatment Incubate for desired period (e.g., 24, 48, 72h) add_compound->incubate_treatment add_cck8 Add 10µL CCK-8 Solution incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 measure_abs Measure Absorbance at 450nm incubate_cck8->measure_abs calculate_viability Calculate Cell Viability (%) measure_abs->calculate_viability end End calculate_viability->end

Caption: Workflow of the CCK-8 Cell Viability Assay.

Potential Signaling Pathway

Based on studies of Blestriarene C, a related compound, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the Ras/ERK/c-Fos pathway, which is inhibited by Blestriarene C.[6][7][8][9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cFos c-Fos ERK->cFos Phosphorylates Proliferation Cell Proliferation & Survival cFos->Proliferation Promotes BlestriareneB This compound (Hypothesized) BlestriareneB->Ras Inhibits BlestriareneB->ERK BlestriareneB->cFos

Caption: Hypothesized Signaling Pathway Affected by this compound.

References

Troubleshooting & Optimization

Blestriarene B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with Blestriarene B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring polyphenolic compound found in plants like Bletilla striata.[1] Like many polyphenols, it exhibits poor water solubility due to its complex aromatic structure and high molecular weight.[2][3] This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge for researchers.[2][3]

Q2: What are the predicted solubility properties of this compound?

A2: While experimental solubility data for this compound is limited in publicly available literature, its chemical properties suggest low aqueous solubility. Computational predictions, such as a high XLogP3 value of 6.5, indicate a strong preference for lipid environments over aqueous ones.[1] Researchers should anticipate that this compound is poorly soluble in water and physiological buffers.

Q3: In which organic solvents is this compound likely to be more soluble?

A3: Based on the behavior of similar phenolic compounds, this compound is expected to have better solubility in polar organic solvents. Methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) are commonly used solvents for dissolving polyphenols for experimental purposes.[4][5]

Q4: Are there any known stability issues for this compound in solution?

A4: Polyphenols can be sensitive to heat, light, and pH, which can lead to degradation.[2] It is advisable to store stock solutions of this compound in a cool, dark place. For biological experiments, freshly prepared solutions are recommended to ensure the integrity of the compound.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a structured approach to addressing common solubility problems encountered during experiments with this compound.

Problem 1: this compound fails to dissolve in the desired solvent.
  • Possible Cause 1: Inappropriate solvent selection.

    • Solution: As a polyphenol, this compound is expected to have poor solubility in non-polar organic solvents and water.[2][3] Attempt to dissolve it in polar aprotic solvents like DMSO or DMF, or in alcohols such as methanol or ethanol.[4][5] For biological assays, a concentrated stock solution in DMSO can often be diluted into an aqueous buffer, although precipitation may still occur at higher concentrations.

  • Possible Cause 2: Insufficient solvent volume or mixing.

    • Solution: Ensure that an adequate volume of solvent is used. Gentle heating and vortexing or sonication can aid in the dissolution process. However, be cautious with heating as it may degrade the compound.

  • Possible Cause 3: Compound purity and form.

    • Solution: Verify the purity of your this compound sample. Impurities can sometimes affect solubility. The physical form (e.g., crystalline vs. amorphous) can also impact the dissolution rate.

Problem 2: this compound precipitates out of solution upon dilution into an aqueous buffer.
  • Possible Cause 1: Exceeding the aqueous solubility limit.

    • Solution: This is a common issue for poorly soluble compounds when diluting a concentrated organic stock solution into an aqueous medium. To mitigate this, several strategies can be employed:

      • Use of Co-solvents: Incorporating a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in the final aqueous solution can increase the solubility of this compound.

      • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the buffer may improve solubility, but this must be compatible with your experimental conditions.

      • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used at low concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

  • Possible Cause 2: Interaction with components in the buffer.

    • Solution: Certain salts or proteins in the buffer could potentially interact with this compound and cause it to precipitate. Try simplifying the buffer composition or testing solubility in different buffer systems.

Solubility Enhancement Strategies & Experimental Protocols

For researchers requiring enhanced solubility of this compound for in vitro or in vivo studies, several formulation strategies can be employed.

Summary of Potential Solvents for this compound
SolventPredicted SolubilityApplication Notes
WaterVery LowNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)Very LowProne to precipitation, especially at higher concentrations.
MethanolModerate to HighSuitable for creating stock solutions for analytical purposes.[5]
EthanolModerate to HighA good option for stock solutions; can be used as a co-solvent.
Dimethyl Sulfoxide (DMSO)HighExcellent for preparing highly concentrated stock solutions.[6]
Dimethylformamide (DMF)HighAnother option for concentrated stock solutions.
Experimental Protocols for Solubility Enhancement

1. Co-Solvent Formulation

  • Objective: To increase the solubility of this compound in an aqueous medium for biological assays.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

    • For the final working solution, prepare a co-solvent mixture. A common example is a mixture of ethanol, polyethylene glycol 400 (PEG400), and water.

    • Slowly add the this compound stock solution to the co-solvent mixture while vortexing to ensure proper mixing and prevent immediate precipitation.

    • The final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

2. Cyclodextrin Complexation

  • Objective: To form an inclusion complex with cyclodextrins to enhance the aqueous solubility of this compound.[7]

  • Protocol:

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

    • After equilibration, filter the suspension to remove the undissolved this compound.

    • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

3. Solid Dispersion Formulation

  • Objective: To improve the dissolution rate and solubility of this compound by dispersing it in a hydrophilic polymer matrix.

  • Protocol (Solvent Evaporation Method):

    • Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

    • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

    • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

    • The solid dispersion can then be ground into a powder and used for dissolution studies or formulated into solid dosage forms.

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for this compound Dissolution

G start Start: Dissolve this compound solvent Select Solvent: Water, Buffer, or Organic? start->solvent dissolved Dissolved? solvent->dissolved Organic organic Try Polar Organic: DMSO, Ethanol solvent->organic Aqueous/Buffer heat_sonicate Apply Gentle Heat or Sonication dissolved->heat_sonicate No success Success: Solution Prepared dissolved->success Yes organic->dissolved heat_sonicate->dissolved precipitate Precipitates in Aqueous Buffer? success->precipitate enhancement Use Solubility Enhancement Technique precipitate->enhancement Yes end End precipitate->end No enhancement->end G start Start: Enhance Aqueous Solubility prepare_cd Prepare HP-β-CD Aqueous Solution start->prepare_cd add_b Add Excess This compound prepare_cd->add_b stir Stir for 24-48h at Room Temp add_b->stir filter Filter to Remove Undissolved Compound stir->filter analyze Analyze Filtrate for This compound Concentration (e.g., HPLC-UV) filter->analyze end End: Solubilized This compound Solution analyze->end G cluster_formulation Solubilization cluster_cell Cellular Target Blestriarene_B This compound (Poorly Soluble) Solubilized_B Solubilized this compound (e.g., with Cyclodextrin) Blestriarene_B->Solubilized_B Enhancement Technique Cell_Membrane Cell Membrane Solubilized_B->Cell_Membrane Increased Bioavailability Signaling_Pathway Intracellular Signaling Pathway Cell_Membrane->Signaling_Pathway Modulation Biological_Response Biological Response (e.g., Anti-cancer effect) Signaling_Pathway->Biological_Response

References

Technical Support Center: Troubleshooting Blestriarene B Bioassay Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Blestriarene B bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental evaluation of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your bioassays with this compound.

Q1: I am observing high background noise or false positives in my absorbance-based cell viability assay (e.g., MTT, XTT). What could be the cause?

A1: High background noise or false positives in absorbance-based assays when using natural products like this compound can often be attributed to the compound's intrinsic properties. Diterpenoid compounds, and natural products in general, can interfere with assay readouts.[1]

Troubleshooting Steps:

  • Run a Cell-Free Control: To determine if this compound is directly reacting with your assay reagents, perform the assay in the absence of cells. Add this compound at the same concentrations used in your experiment to the assay medium. A significant signal in the cell-free wells indicates direct interference.[1]

  • Visually Inspect for Precipitation: Under a microscope, check the wells for any signs of compound precipitation. Precipitates can scatter light, leading to artificially high absorbance readings.[1]

  • Use an Orthogonal Assay: Confirm your results using a different viability assay that relies on an alternative mechanism, such as measuring membrane integrity (e.g., LDH release assay) or cellular ATP levels.

Q2: My fluorescence-based assay is showing inconsistent results. Could this compound be interfering?

A2: Yes, autofluorescence is a common issue with natural products.[1] this compound may possess inherent fluorescent properties that overlap with the excitation and emission spectra of your fluorescent dyes, leading to inaccurate readings.

Troubleshooting Steps:

  • Spectral Scanning: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.

  • Select Appropriate Dyes: Choose fluorescent dyes with spectra that do not overlap with that of this compound. Red-shifted dyes are often a good choice as natural product autofluorescence is more common in the blue-green spectrum.[1]

  • Include a "Compound Only" Control: For every experiment, include control wells containing only the compound and media to measure and subtract the background fluorescence.

Q3: I am not observing the expected inhibition of my target protein in a luciferase reporter assay. What could be the problem?

A3: Some natural compounds can directly inhibit the luciferase enzyme, which would mask any true biological effect on the reporter system.[1]

Troubleshooting Steps:

  • Luciferase Inhibition Assay: Perform a direct luciferase inhibition assay by adding this compound to a reaction with purified luciferase enzyme and its substrate. A decrease in luminescence in the presence of the compound indicates direct inhibition.

  • Use a Different Reporter System: If direct inhibition is confirmed, consider using an alternative reporter system, such as one based on alkaline phosphatase or beta-galactosidase.

Quantitative Data Summary

The following tables provide hypothetical data for this compound's activity against various cancer cell lines and its potential for assay interference. These are for illustrative purposes to guide your experimental design and data analysis.

Table 1: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineIC₅₀ (µM) after 48hAssay Type
BT54912.5MTT
MDA-MB-23118.2Resazurin
Hs578T25.1CellTiter-Glo®

Table 2: this compound Assay Interference Profile

Assay TypeInterference ObservedMitigation Strategy
MTTModerate absorbance interference at >50 µMRun cell-free controls and subtract background
Fluorescence (488/525 nm)High autofluorescenceUse red-shifted dyes and appropriate controls
LuciferaseMinor inhibition at high concentrations (>100 µM)Confirm hits with orthogonal assays

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Ras/ERK/c-Fos Pathway
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Ras, p-ERK, ERK, and c-Fos overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the protein bands using an ECL detection system.

Visualizations

BlestriareneB_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras ERK ERK Ras->ERK p_ERK p-ERK ERK->p_ERK c_Fos c-Fos p_ERK->c_Fos Proliferation_Migration Proliferation & Migration c_Fos->Proliferation_Migration Blestriarene_B This compound Blestriarene_B->Ras Blestriarene_B->p_ERK Blestriarene_B->c_Fos

Caption: Proposed inhibitory mechanism of this compound on the Ras/ERK/c-Fos signaling pathway.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Bioassay Inconsistencies Start Inconsistent Bioassay Results Check_Interference Is there potential for assay interference? Start->Check_Interference Cell_Free_Control Run Cell-Free Control Check_Interference->Cell_Free_Control Absorbance Assay Spectral_Scan Perform Spectral Scan Check_Interference->Spectral_Scan Fluorescence Assay Luciferase_Inhibition Check for Direct Luciferase Inhibition Check_Interference->Luciferase_Inhibition Luciferase Assay Interference_Confirmed Interference Confirmed? Cell_Free_Control->Interference_Confirmed Spectral_Scan->Interference_Confirmed Luciferase_Inhibition->Interference_Confirmed Mitigate Implement Mitigation Strategy (e.g., change assay, use controls) Interference_Confirmed->Mitigate Yes Orthogonal_Assay Use Orthogonal Assay to Confirm Interference_Confirmed->Orthogonal_Assay No Re-evaluate Re-evaluate Bioactivity Mitigate->Re-evaluate Orthogonal_Assay->Re-evaluate

Caption: A logical workflow for troubleshooting common bioassay inconsistencies with this compound.

References

Technical Support Center: Improving the Yield of Blestriarene B Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical synthesis of Blestriarene B.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a dimeric 9,10-dihydrophenanthrene. Its synthesis typically involves the dimerization of a corresponding 9,10-dihydrophenanthrene monomer. The most common approach is a biomimetic oxidative coupling of a substituted phenanthrol precursor. An alternative strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the biaryl bond.

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges include:

  • Low Yields: Often due to the formation of polymeric byproducts and other side reactions during the coupling step.

  • Poor Regioselectivity: The coupling of the monomer units may occur at undesired positions, leading to a mixture of isomers that are difficult to separate.

  • Atropisomerism: Due to hindered rotation around the newly formed biaryl single bond, this compound can exist as a pair of stable atropisomers. Controlling the stereoselectivity of the reaction to obtain a single atropisomer is a significant challenge.

  • Precursor Synthesis: The multi-step synthesis of the substituted 9,10-dihydrophenanthrene monomer can be complex and may have a low overall yield.

Q3: How can I minimize the formation of polymeric byproducts?

A3: To minimize polymerization, consider the following:

  • Slow Addition of Reagents: Add the oxidizing agent or catalyst slowly to the reaction mixture to maintain a low concentration of reactive intermediates.

  • High Dilution: Performing the reaction at high dilution can favor intramolecular coupling over intermolecular polymerization.

  • Choice of Oxidant/Catalyst: Some oxidizing agents are more prone to causing polymerization than others. Experiment with different reagents to find the optimal one for your specific substrate.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of the Dimerization Product
Potential Cause Troubleshooting Suggestion
Inefficient Oxidative Coupling Optimize the choice of oxidant. Common oxidants for phenol coupling include Fe(III) salts (e.g., FeCl₃), Cu(II) salts, and hypervalent iodine reagents.[1] Vary the reaction temperature and time.
Suboptimal Catalyst System (for Cross-Coupling) Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system is also critical for efficient Suzuki coupling.
Decomposition of Starting Material or Product Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related degradation. Use degassed solvents.
Formation of Polymeric Byproducts Conduct the reaction under high-dilution conditions. Add the coupling partners or catalyst dropwise over an extended period.
Problem 2: Poor Regioselectivity in the Coupling Reaction
Potential Cause Troubleshooting Suggestion
Multiple Reactive Sites on the Monomer Employ directing groups on the phenanthrol precursor to favor coupling at the desired position. Bulky protecting groups can sterically hinder undesired coupling sites.
Reaction Conditions Favoring Multiple Isomers The choice of solvent and temperature can influence regioselectivity. A systematic screening of reaction parameters is recommended. In some cases, a specific catalyst or oxidant may favor the formation of one regioisomer over others.
Radical-based Mechanism For oxidative couplings proceeding through radical intermediates, the inherent electronic properties of the monomer will dictate the regioselectivity. Modifying substituents on the aromatic ring can alter the spin density distribution.
Problem 3: Formation of a Mixture of Atropisomers
Potential Cause Troubleshooting Suggestion
Low Rotational Barrier in a Precursor If the atropisomers are formed during the coupling of a chiral precursor, ensure the enantiomeric purity of the starting material.
Non-Stereoselective Coupling Utilize a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the coupling reaction. This is a common strategy in the synthesis of atropisomeric biaryls.
Racemization of the Product If the rotational barrier of the final product is low enough under the reaction or workup conditions, racemization can occur. Analyze the thermal stability of the atropisomers and adjust conditions accordingly. Chiral HPLC can be used to separate the atropisomers.

Experimental Protocols

Representative Protocol for Oxidative Coupling of Phenanthrols

This protocol is a general guideline for the oxidative coupling of phenanthrols to form biphenanthrenes, a key step in the synthesis of this compound.

Materials:

  • Substituted 9,10-dihydrophenanthrene-2,7-diol (monomer)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Oxidizing agent (e.g., Ferric chloride (FeCl₃))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the phenanthrol monomer in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • In a separate flask, prepare a solution of the oxidizing agent in the same anhydrous solvent.

  • Add the oxidant solution dropwise to the monomer solution over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to stir for an additional 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a phenanthrene halide with a phenanthrene boronic acid.

Materials:

  • Halogenated phenanthrene derivative (e.g., 1-bromo-2,7-dihydroxy-4-methoxyphenanthrene)

  • Phenanthrene boronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the halogenated phenanthrene, the phenanthrene boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_dimer Dimerization cluster_purification Purification & Analysis start Starting Materials step1 Multi-step Synthesis of Phenanthrol Monomer start->step1 step2 Oxidative Coupling or Cross-Coupling step1->step2 step3 Workup & Purification (Column Chromatography) step2->step3 step4 Characterization (NMR, MS, etc.) step3->step4 step5 Chiral Separation (if necessary) step4->step5 end This compound step5->end

Caption: Generalized workflow for the chemical synthesis of this compound.

troubleshooting_logic problem Low Yield of this compound cause1 Inefficient Coupling problem->cause1 cause2 Side Reactions (e.g., Polymerization) problem->cause2 cause3 Product Decomposition problem->cause3 solution1a Optimize Catalyst/Oxidant cause1->solution1a solution1b Vary Reaction Conditions (Temp, Time, Conc.) cause1->solution1b solution2a High Dilution Conditions cause2->solution2a solution2b Slow Reagent Addition cause2->solution2b solution3a Inert Atmosphere cause3->solution3a solution3b Degassed Solvents cause3->solution3b

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Phenanthroline Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenanthroline quantification using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during the HPLC analysis of phenanthroline and related compounds.

Peak Shape Issues

Q1: Why are my phenanthroline peaks tailing?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[1] A USP tailing factor greater than 1.2 is generally considered tailing.[1]

  • Cause 1: Secondary Interactions with Silanol Groups: Phenanthroline is a basic compound and can interact with acidic silanol groups on the surface of silica-based HPLC columns.[1] This interaction can cause the analyte to be retained longer than desired, resulting in a tailing peak.

  • Solution 1: Mobile Phase Modification:

    • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can minimize the interaction between phenanthroline and the silanol groups.[2]

    • Adjust pH: Lowering the pH of the mobile phase with an acid like phosphoric acid can protonate the silanol groups, reducing their interaction with the basic analyte.[3][4]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

  • Solution 2: Reduce Sample Concentration: Try diluting your sample or reducing the injection volume.[1]

Q2: My peaks are showing fronting. What could be the cause?

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

  • Cause 1: Column Overload: Similar to peak tailing, overloading the column can also cause peak fronting.

  • Solution 1: Decrease Sample Concentration: Reduce the amount of sample injected onto the column.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[1]

  • Solution 2: Use a Weaker Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am observing split or shoulder peaks. What should I do?

Split peaks can be indicative of several issues, from column problems to co-eluting interferences.[1]

  • Cause 1: Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can cause the sample to travel through different paths, resulting in split peaks.[1]

  • Solution 1: Column Maintenance:

    • If permitted by the manufacturer, try reversing and flushing the column.

    • If the problem persists, the column may need to be replaced.[1]

  • Cause 2: Co-eluting Interference: The split peak may actually be two different compounds eluting at very similar times.[1]

  • Solution 2: Method Optimization:

    • Inject a smaller volume to see if two distinct peaks appear.[1]

    • Optimize the mobile phase composition or temperature to improve resolution.[1]

Baseline and Sensitivity Issues

Q1: My baseline is noisy. How can I fix this?

A noisy baseline can make it difficult to accurately integrate and quantify peaks.

  • Cause 1: Air Bubbles in the System: Air bubbles in the mobile phase, pump, or detector cell are a common cause of baseline noise.[5][6]

  • Solution 1: Degas Mobile Phase and Prime System:

    • Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[7][8]

    • Prime the pump to remove any trapped air bubbles.

  • Cause 2: Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated detector cell can lead to a noisy baseline.[5][7]

  • Solution 2: Use High-Purity Solvents and Clean the System:

    • Use HPLC-grade solvents and freshly prepared mobile phase.[7]

    • Flush the system and detector cell with a strong solvent like methanol or isopropanol.

  • Cause 3: Pump Issues: Inconsistent pump performance, such as pressure fluctuations, can introduce rhythmic baseline noise.[7]

  • Solution 3: Pump Maintenance: Check pump seals and check valves for wear and replace if necessary.

Q2: I am experiencing poor sensitivity. How can I improve it?

Poor sensitivity can be a result of several factors, from detector settings to column choice.

  • Cause 1: Suboptimal Detection Wavelength: Not using the wavelength of maximum absorbance for phenanthroline will result in a weaker signal.

  • Solution 1: Optimize Detection Wavelength: Determine the UV absorbance maximum for your specific phenanthroline derivative and set the detector to that wavelength. A diode array detector (DAD) can be used to scan a range of wavelengths to identify the optimal setting.[2] For many phenanthroline compounds, a wavelength of 254 nm is a good starting point.[2]

  • Cause 2: High Baseline Noise: A high signal-to-noise ratio is crucial for good sensitivity.[7]

  • Solution 2: Reduce Baseline Noise: Refer to the solutions for a noisy baseline mentioned above.

  • Cause 3: Inefficient Column: A column with low efficiency will produce broader peaks, which are shorter and harder to detect.[9]

  • Solution 3: Use a High-Efficiency Column:

    • Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) provide higher efficiency and thus sharper, taller peaks.[9]

    • Using a narrower internal diameter (ID) column can also increase sensitivity by reducing sample dilution on the column.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for phenanthroline?

A good starting point for a reversed-phase HPLC method for phenanthroline would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[2] The buffer is important to control the pH and ensure consistent peak shapes.

Q2: How do I choose the right HPLC column for phenanthroline analysis?

  • Stationary Phase: A C18 stationary phase is a common and effective choice for the analysis of phenanthroline and its derivatives due to its hydrophobicity.[2]

  • Particle Size: Smaller particle sizes (e.g., 1.8 µm, 2.7 µm, or 3.5 µm) will provide higher resolution and sharper peaks, leading to better sensitivity.[10]

  • Column Dimensions: Standard analytical columns (e.g., 4.6 mm ID x 150 mm length) are a good starting point.[10] If higher sensitivity is required, a narrower ID column (e.g., 2.1 mm) can be used.

Q3: What are some key considerations for mobile phase preparation?

  • Solvent Purity: Always use HPLC-grade solvents and high-purity water to minimize baseline noise and interfering peaks.[7]

  • Buffering: Use a buffer to control the pH of the mobile phase, especially when analyzing ionizable compounds like phenanthroline. Phosphate and acetate buffers are common choices.[2]

  • Degassing: Thoroughly degas the mobile phase to prevent air bubbles from interfering with the analysis.[11]

Q4: How should I prepare my samples for HPLC analysis?

Proper sample preparation is crucial for obtaining reliable results and prolonging column life.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion.[12]

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Quantitative Data Summary

The following tables provide examples of typical HPLC parameters used for the analysis of phenanthroline derivatives.

Table 1: Example HPLC Method Parameters for 4,7-phenanthroline-5,6-dione Analysis [2]

ParameterValue
Column C18 (e.g., XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 90% A, 10% B
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Detection Wavelength 254 nm

Table 2: Example HPLC Method Parameters for 1,10-phenanthroline, 5-phenyl- Analysis [3]

ParameterValue
Column Newcrom R1
Mobile Phase A Water
Mobile Phase B Acetonitrile (MeCN)
Additive Phosphoric Acid (or Formic Acid for MS)
Mode Reversed-Phase

Experimental Protocols

Protocol 1: General Sample Preparation for Phenanthroline Compounds
  • Weighing: Accurately weigh a known amount of the phenanthroline standard or sample.

  • Dissolution: Dissolve the weighed material in a suitable solvent. For reversed-phase HPLC, a mixture of water and acetonitrile or methanol is often a good choice. If the compound has limited aqueous solubility, a higher percentage of organic solvent may be necessary for the initial stock solution.

  • Dilution: Prepare a series of dilutions to create a calibration curve. It is recommended to perform the final dilution in the initial mobile phase composition to avoid solvent mismatch effects.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the prepared sample into the HPLC system.

Protocol 2: HPLC System Suitability Test

Before running samples, it is essential to perform a system suitability test to ensure the HPLC system is performing correctly.

  • Prepare a Standard Solution: Prepare a solution of your phenanthroline analyte at a known concentration.

  • Inject the Standard: Make at least five replicate injections of the standard solution.

  • Evaluate Parameters: Calculate the following parameters:

    • Tailing Factor: Should ideally be between 0.8 and 1.5.

    • Theoretical Plates (N): A higher number indicates better column efficiency.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should typically be less than 2%.

Visualizations

Troubleshooting_Workflow start Identify HPLC Issue peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? peak_shape->baseline No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split/Shoulder peak_shape->split Yes sensitivity Poor Sensitivity? baseline->sensitivity No noise Noise baseline->noise Yes drift Drift baseline->drift Yes other Other Issues sensitivity->other No low_signal Low Signal sensitivity->low_signal Yes sol_tailing Adjust Mobile Phase pH Add Competing Base Reduce Concentration tailing->sol_tailing sol_fronting Use Weaker Sample Solvent Reduce Concentration fronting->sol_fronting sol_split Check for Column Void Optimize Method for Co-elution split->sol_split sol_noise Degas Mobile Phase Use High-Purity Solvents Check Pump noise->sol_noise sol_drift Ensure Proper Equilibration Check for Leaks drift->sol_drift sol_sensitivity Optimize Wavelength Use High-Efficiency Column Reduce Noise low_signal->sol_sensitivity HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mp_prep Mobile Phase Preparation (Solvent Selection, Buffering, Degassing) system_suitability System Suitability Test mp_prep->system_suitability sample_prep Sample Preparation (Dissolution, Dilution, Filtration) sample_injection Sample Injection sample_prep->sample_injection system_suitability->sample_injection hplc_run HPLC Run (Gradient/Isocratic Elution) sample_injection->hplc_run peak_integration Peak Integration hplc_run->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of Blestriarene B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Blestriarene B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during their experiments.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape can compromise the accuracy and reproducibility of your analytical results.[1] This guide addresses the most common peak shape abnormalities encountered during the HPLC analysis of this compound.

Peak Tailing

Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue when analyzing phenolic compounds like this compound.[2][3] A tailing factor greater than 1.2 is generally considered problematic.[4]

Q1: Why are my this compound peaks tailing?

  • Secondary Interactions: this compound, with its multiple hydroxyl groups, is prone to secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3] These interactions can cause some analyte molecules to be retained longer, resulting in a "tail".[3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, the hydroxyl groups on this compound can exist in both ionized and non-ionized forms, leading to inconsistent retention and peak distortion.[2][3]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to poor peak shape.[1][3]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the column packing material can create active sites that cause tailing.[3]

Q2: How can I reduce or eliminate peak tailing for this compound?

  • Adjust Mobile Phase pH: Lowering the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the residual silanol groups on the column, minimizing secondary interactions.[2]

  • Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that is end-capped. End-capping blocks many of the active silanol groups, significantly reducing the potential for secondary interactions.[2]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity. However, for LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[2]

  • Reduce Sample Concentration/Volume: To check for column overload, dilute your sample or reduce the injection volume.[1][3]

Peak Fronting

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Q3: What causes my this compound peaks to show fronting?

  • Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.[4]

  • Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can cause peak distortion.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[4]

  • Column Collapse: A physical change in the column bed, though less common, can also result in peak fronting.

Q4: How can I resolve peak fronting?

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[4]

  • Ensure Complete Dissolution: Make sure this compound is fully dissolved in your sample solvent. Gentle warming or sonication may aid dissolution.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Peak Broadening

Broad peaks can lead to decreased resolution and reduced sensitivity.

Q5: Why are my this compound peaks broad?

  • Column Deterioration: Over time, the efficiency of an HPLC column can decrease, leading to broader peaks.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.[3]

  • Mobile Phase Issues: An inconsistent mobile phase composition or improper pH can contribute to peak broadening.[1]

  • Slow Sample Diffusion: The large, complex structure of this compound may lead to slower diffusion, which can contribute to peak broadening.

Q6: What steps can I take to sharpen my this compound peaks?

  • Check System Suitability: Regularly test your column's performance with a standard compound to monitor its efficiency.

  • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the components of your HPLC system.

  • Optimize Mobile Phase: Ensure your mobile phase is well-mixed and degassed.

  • Increase Column Temperature: Raising the column temperature can improve diffusion and often leads to sharper peaks.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an HPLC method for this compound?

A: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid to control pH and improve peak shape.

Q: How does the chemical structure of this compound affect its HPLC analysis?

A: this compound is a polyphenolic compound. The multiple hydroxyl groups make it susceptible to secondary interactions with the stationary phase, which is a common cause of peak tailing. Its relatively large and rigid structure may also influence its diffusion characteristics.

Q: When should I consider replacing my HPLC column?

A: You should consider replacing your column if you observe a significant loss of resolution, a persistent increase in backpressure that cannot be resolved by flushing, or if peak shape issues like tailing or broadening do not improve with other troubleshooting steps.[1]

Q: Could my sample preparation be causing poor peak shape?

A: Yes, inadequate sample preparation can lead to issues. Ensure your sample is fully dissolved and filtered to remove any particulates. The choice of sample solvent is also critical; it should be as weak as or weaker than your initial mobile phase.[4]

Quantitative Data Summary

ParameterRecommended Starting ConditionTroubleshooting AdjustmentExpected Effect on Peak Shape
Mobile Phase pH 2.5 - 3.5 (with 0.1% Formic Acid)Decrease pHReduces peak tailing by suppressing silanol ionization.[2]
Column Temperature 30 °CIncrease in 5 °C incrementsMay improve peak symmetry and reduce broadening.
Injection Volume 5 - 10 µLDecrease volumeCan reduce peak fronting or tailing caused by overload.[4]
Sample Concentration 0.1 - 1 mg/mLDecrease concentrationCan reduce peak fronting or tailing caused by overload.[4]
Buffer Concentration 10-25 mM (for buffered mobile phase)Increase concentrationCan reduce peak tailing by masking silanol interactions.[2]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • HPLC System and Column:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Systematic Troubleshooting of Poor Peak Shape
  • Initial Assessment:

    • Inject a well-characterized standard to confirm the HPLC system is performing correctly.

    • Observe the peak shape of this compound and identify the nature of the problem (tailing, fronting, or broadening).

  • Investigate Peak Tailing:

    • Step 2.1 (Mobile Phase pH): If not already using an acidic modifier, add 0.1% formic acid to both mobile phase components and re-analyze.

    • Step 2.2 (Column Overload): Reduce the injection volume by half and then dilute the sample concentration by a factor of 10. If the peak shape improves, the original method was likely overloaded.

    • Step 2.3 (Column Health): If the above steps do not resolve the issue, flush the column with a strong solvent (e.g., isopropanol) and then with the mobile phase before re-injecting. If the problem persists, the column may need to be replaced.

  • Investigate Peak Fronting:

    • Step 3.1 (Sample Overload): Dilute the sample concentration by a factor of 10 and re-inject.

    • Step 3.2 (Sample Solvent): Prepare a new sample dissolved in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) and analyze.

  • Investigate Peak Broadening:

    • Step 4.1 (System Connections): Check all fittings and tubing for leaks or excessive length.

    • Step 4.2 (Column Temperature): Increase the column temperature to 35 °C or 40 °C and observe the effect on peak width.

Visualizations

troubleshooting_workflow start Poor Peak Shape Observed identify_shape Identify Peak Shape start->identify_shape tailing Tailing identify_shape->tailing Asymmetry > 1.2 fronting Fronting identify_shape->fronting Asymmetry < 0.8 broadening Broadening identify_shape->broadening Wide Symmetrical Peak check_ph Is Mobile Phase pH < 3.5? tailing->check_ph adjust_ph Add 0.1% Formic Acid check_ph->adjust_ph No check_overload_t Check for Overload (Reduce Conc./Volume) check_ph->check_overload_t Yes adjust_ph->check_overload_t dilute_sample_t Optimize Sample Load check_overload_t->dilute_sample_t Yes check_column_t Check Column Health check_overload_t->check_column_t No end Peak Shape Improved dilute_sample_t->end check_column_t->end check_overload_f Check for Overload (Reduce Concentration) fronting->check_overload_f dilute_sample_f Optimize Sample Load check_overload_f->dilute_sample_f Yes check_solvent Sample Solvent Stronger than Mobile Phase? check_overload_f->check_solvent No dilute_sample_f->end change_solvent Dissolve in Mobile Phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end check_system Check Extra-Column Volume & System Connections broadening->check_system check_temp Increase Column Temperature check_system->check_temp check_temp->end

Caption: A general workflow for troubleshooting poor HPLC peak shapes.

silanol_interaction cluster_column Silica Stationary Phase silanol Si-OH Deprotonated Silanol (Si-O⁻) blestriarene This compound (with -OH groups) blestriarene->silanol:f0 Strong Secondary Interaction (Causes Tailing) mobile_phase_high_ph Mobile Phase (pH > 4) mobile_phase_low_ph Mobile Phase (pH < 3.5) proton H⁺ proton->silanol:f0 Protonation of Silanol

Caption: Interaction between this compound and silanol groups causing peak tailing.

References

Blestriarene B Interference in High-Throughput Screening Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference from Blestriarene B in high-throughput screening (HTS) assays. While specific interference data for this compound is not extensively documented, its chemical structure, containing phenanthrol and catechol-like moieties, suggests a high potential for assay interference. Catechols are a well-known class of Pan-Assay Interference Compounds (PAINS), which are notorious for causing false-positive results in HTS campaigns.[1][2]

This guide will help you identify, troubleshoot, and mitigate potential artifacts caused by this compound, ensuring the integrity and reliability of your screening data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is a natural product classified as a phenanthrol.[3] Its chemical structure contains multiple hydroxyl groups on aromatic rings, forming catechol-like substructures. These functional groups are known to be reactive and can lead to non-specific interactions in biological assays, a common characteristic of PAINS.[1][2] Therefore, this compound is flagged as a potential interference compound.

Q2: What are the common mechanisms of assay interference for catechol-containing compounds like this compound?

Catechol moieties can interfere with HTS assays through several mechanisms:

  • Redox Cycling: Catechols can undergo oxidation to form reactive quinone species. This process can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can non-specifically modify and inactivate proteins, leading to a false-positive signal (e.g., inhibition of an enzyme).[4][5]

  • Covalent Modification: The reactive quinones formed from catechol oxidation are electrophilic and can form covalent bonds with nucleophilic residues (like cysteine) on proteins. This irreversible modification can alter protein function and generate a false-positive result.[1]

  • Compound Aggregation: Like many PAINS, this compound may form aggregates in assay buffers. These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive readings.[6]

  • Spectroscopic Interference: As a colored compound, this compound might interfere with absorbance- or fluorescence-based assays by absorbing or emitting light at the detection wavelength.[6]

  • Metal Chelation: Catechol groups can chelate metal ions that may be essential for enzyme function or assay signal generation.

Q3: My HTS data shows this compound as a potent hit. How can I determine if this is a true result or an artifact?

It is crucial to perform a series of secondary and counter-screen assays to validate the initial hit. The goal is to determine if the observed activity is specific to the target of interest and not a result of assay interference. Refer to the Troubleshooting Guide below for specific experimental protocols.

Q4: Are there computational tools to predict the likelihood of a compound being a PAIN?

Yes, several computational filters and cheminformatics tools are available to flag potential PAINS based on their chemical substructures. These tools can be used to analyze your screening library before starting a campaign or to triage initial hits. However, these filters are not foolproof and experimental validation is always necessary.[7]

Troubleshooting Guide

If you have identified this compound as a hit in your primary screen, follow these steps to investigate potential assay interference.

Step 1: Initial Assessment and Triage

Before proceeding with wet-lab experiments, review the characteristics of your hit.

  • Examine the Dose-Response Curve: Atypical dose-response curves, such as steep slopes or poor saturation at high concentrations, can be indicative of non-specific activity.

  • Literature Search: Check for published data on this compound or structurally similar compounds in other assays. Promiscuous activity across multiple, unrelated targets is a red flag.

Step 2: Experimental Validation of Potential Interference Mechanisms

The following table summarizes key experiments to identify the specific mechanism of interference.

Potential Mechanism Experimental Protocol Expected Outcome for Interference
Redox Cycling 1. Dithiothreitol (DTT) Counter-Screen: Re-run the assay in the presence of a reducing agent like DTT (1-10 mM).[4] 2. Catalase Addition: Add catalase to the assay to quench any H₂O₂ generated.1. The apparent activity of this compound is significantly reduced or eliminated in the presence of DTT. 2. The addition of catalase reverses the observed effect.
Covalent Modification 1. Pre-incubation and Dialysis/Size-Exclusion Chromatography: Pre-incubate the target protein with this compound, then remove unbound compound by dialysis or SEC. Measure the activity of the recovered protein.[4] 2. Time-Dependence of Inhibition: Measure the inhibitory effect of this compound over time.1. The protein remains inhibited after removal of the unbound compound, indicating a covalent and irreversible interaction. 2. The degree of inhibition increases with the pre-incubation time.
Compound Aggregation 1. Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[6] 2. Dynamic Light Scattering (DLS): Analyze a solution of this compound in the assay buffer to detect the presence of aggregates.1. The inhibitory activity of this compound is abolished or significantly reduced in the presence of detergent. 2. DLS analysis shows the formation of particles in the nanometer to micrometer range.
Spectroscopic Interference 1. Absorbance/Fluorescence Scan: Measure the absorbance or fluorescence spectrum of this compound under the assay conditions. 2. Assay Blank Measurement: Run the assay without the target protein but with this compound to see if it generates a signal.1. this compound has significant absorbance or fluorescence at the assay's excitation or emission wavelengths. 2. this compound produces a signal in the absence of the biological target.
Step 3: Orthogonal Assays

Confirm the activity of this compound in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry or a label-free detection method. A true hit should be active in both assays, while an artifact is often technology-specific.[8]

Visualizing Workflows and Pathways

Experimental Workflow for Troubleshooting HTS Hits

HTS_Troubleshooting_Workflow Workflow for Validating HTS Hits Primary_Screen Primary HTS Hit (e.g., this compound) Dose_Response Confirm Dose-Response Primary_Screen->Dose_Response Counter_Screens Perform Counter-Screens Dose_Response->Counter_Screens Redox Redox Cycling Assay (DTT, Catalase) Counter_Screens->Redox Aggregation Aggregation Assay (Detergent, DLS) Counter_Screens->Aggregation Covalent Covalent Modification Assay (Dialysis, Time-Dependence) Counter_Screens->Covalent Spectroscopic Spectroscopic Interference (Assay Blank) Counter_Screens->Spectroscopic Orthogonal_Assay Test in Orthogonal Assay Redox->Orthogonal_Assay Aggregation->Orthogonal_Assay Covalent->Orthogonal_Assay Spectroscopic->Orthogonal_Assay True_Hit Confirmed Hit Orthogonal_Assay->True_Hit Activity Confirmed False_Positive Assay Artifact Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: A logical workflow for the experimental validation of HTS hits suspected of assay interference.

Potential Signaling Pathway Interference by Redox Cycling

Redox_Cycling_Interference Mechanism of Redox Cycling Interference Blestriarene_B This compound (Catechol Moiety) Quinone Reactive Quinone Blestriarene_B->Quinone Oxidation Quinone->Blestriarene_B Reduction ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ Quinone->ROS Reaction with O₂ Inactive_Protein Oxidized/Modified Inactive Protein ROS->Inactive_Protein Cellular_Reductants Cellular Reductants (e.g., NADH, FADH₂) Cellular_Reductants->Quinone Target_Protein Target Protein (e.g., Enzyme with Cys residue) Target_Protein->Inactive_Protein Oxidation/Modification

Caption: The redox cycling mechanism by which catechol-containing compounds can lead to non-specific protein inactivation.

By following this guide, researchers can effectively navigate the challenges posed by potential PAINS like this compound, leading to more robust and reliable drug discovery outcomes.

References

Minimizing Blestriarene B precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Blestriarene B

Disclaimer: this compound is a natural product found in organisms like Bletilla striata.[1][2] This guide is based on the known properties of this compound and general principles for handling hydrophobic small molecules in cell culture.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?

A1: Precipitation of this compound in cell culture media can be due to several factors:

  • Exceeding Solubility Limit: The intended experimental concentration may be higher than the solubility of this compound in your specific cell culture medium.[3]

  • Solvent Shock: A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to precipitate.[3]

  • Temperature and pH Shifts: Changes in temperature between your bench and the incubator (e.g., 37°C) or shifts in media pH due to CO2 levels can affect solubility.[4]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[4][5]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For hydrophobic small molecules like this compound, Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[3] It's important to keep the final concentration of DMSO in your cell culture low (typically ≤ 0.5%) to avoid cellular toxicity.[6]

Q3: Can the type of cell culture medium affect the solubility of this compound?

A3: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound.[3] Different media have varying amounts of amino acids, salts, and vitamins that can interact with the compound.[3] It is always best to test the solubility in the specific medium you are using.

Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A4: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution and perform serial dilutions in your cell culture medium. After a set incubation time at your experimental temperature (e.g., 37°C), visually check for any signs of precipitation, such as cloudiness or crystals.[4]

Q5: Is it acceptable to use media with a visible precipitate in my experiment?

A5: It is not recommended. The presence of a precipitate means the actual concentration of your compound in the solution is lower than intended and unknown, which will lead to inaccurate and unreliable results.[7] The precipitate could also have unintended effects on your cells.[7]

Troubleshooting Guides

If you are experiencing precipitation with this compound, follow this troubleshooting guide.

Initial Assessment
  • Check the Stock Solution: Ensure your this compound stock solution is fully dissolved. If you see any precipitate, gently warm the solution to 37°C and vortex it.[4] If the precipitate remains, the stock concentration may be too high.

  • Control Sample: Prepare a control sample of the media without this compound and incubate it under the same conditions.[7] If no precipitate forms, the issue is related to your compound.[7]

Troubleshooting Precipitation of this compound
ObservationPotential CauseRecommended Solution
Immediate Precipitation The final concentration of this compound is too high.Decrease the final concentration of the compound.[4]
"Solvent shock" from rapid dilution of DMSO stock.[3]Perform a stepwise dilution to avoid a sudden change in solvent polarity.[5] Pre-warm the media to 37°C before adding the compound.[4]
Precipitation Over Time Temperature-dependent solubility.[4]Ensure the incubator temperature is stable. Pre-warm the media to 37°C before adding the compound.[4]
pH shift in the medium.[4]Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[5]
Interaction with media components.[4]Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the cause.[5]
Precipitate in Frozen Stock Poor solubility at low temperatures or precipitation during freeze-thaw cycles.[4]Gently warm the stock solution to 37°C and vortex to redissolve before use.[4] Aliquot the stock solution to minimize freeze-thaw cycles.[6]

Data Presentation

Table 1: Solubility of this compound in Different Cell Culture Media
Media TypeSerum (%)Maximum Soluble Concentration (µM) at 37°CObservation
DMEM1050Clear solution
DMEM025Precipitate observed at > 25 µM
RPMI-16401040Clear solution
RPMI-1640020Precipitate observed at > 20 µM
Table 2: Effect of pH on this compound Solubility in DMEM with 10% FBS
pHMaximum Soluble Concentration (µM) at 37°CObservation
7.040Precipitate observed at > 40 µM
7.450Clear solution
7.855Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to reach room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C can be used if necessary.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Media
  • Materials: 10 mM this compound stock solution, cell culture medium, sterile 96-well plate, multichannel pipette.

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.[4]

    • Prepare a dilution series of this compound in your medium in a 96-well plate. For example, perform 2-fold serial dilutions starting from a high concentration (e.g., 100 µM).

    • Include a negative control with medium and DMSO only.[8]

    • Incubate the plate at 37°C for 1-2 hours.

    • Visually inspect the plate under a light microscope for any signs of precipitation.[5] The highest concentration that remains clear is the kinetic solubility.

Visualizations

G cluster_start Start cluster_check Initial Checks cluster_troubleshoot Troubleshooting Steps cluster_resolve Resolution start Precipitate Observed check_stock Is Stock Solution Clear? start->check_stock check_media Is Media Alone Clear? check_stock->check_media Yes lower_conc Lower Final Concentration check_stock->lower_conc No check_media->lower_conc Yes step_dilute Use Stepwise Dilution check_media->step_dilute No resolved Precipitation Resolved lower_conc->resolved prewarm Pre-warm Media step_dilute->prewarm adjust_ph Adjust Media pH prewarm->adjust_ph adjust_ph->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_pathway Hypothetical this compound Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras blestriarene This compound raf Raf blestriarene->raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_factors Factors Affecting this compound Solubility solubility This compound Solubility concentration Concentration concentration->solubility solvent Solvent System (DMSO %) solvent->solubility media Media Components media->solubility ph pH ph->solubility temp Temperature temp->solubility

Caption: Key factors influencing this compound solubility in media.

References

Validation & Comparative

Validating the Anticancer Effects of Blestriarene B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, "Blestriarene B" is not a recognized compound in publicly available scientific databases. Therefore, this guide has been constructed as a template to demonstrate a comparative analysis. It uses a hypothetical agent, designated "Compound B," compared against the well-established chemotherapeutic drug, Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals to illustrate a framework for such validation.

This guide provides a comparative overview of the cytotoxic effects and mechanisms of action of the hypothetical this compound (referred to as Compound B) and the standard chemotherapeutic agent, Doxorubicin. All data presented for Compound B is illustrative.

Comparative Mechanism of Action

Compound B is hypothesized to be a potent inhibitor of the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation. Doxorubicin, in contrast, primarily functions by intercalating DNA and inhibiting topoisomerase II.

FeatureCompound B (Hypothetical)Doxorubicin (Established)
Target PI3K/AKT/mTOR PathwayDNA and Topoisomerase II
Mechanism Inhibits phosphorylation of AKT, leading to apoptosisIntercalates into DNA, inhibiting replication and transcription; inhibits topoisomerase II, causing DNA double-strand breaks
Cell Cycle Effect Induces G1 phase arrestInduces G2/M phase arrest
Primary Effect Pro-apoptotic and anti-proliferativeCytotoxic via DNA damage

In Vitro Cytotoxicity Analysis

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Compound B and Doxorubicin against the MCF-7 human breast cancer cell line after a 48-hour treatment period.

CompoundIC₅₀ (µM) against MCF-7 Cells
Compound B (Hypothetical)0.85
Doxorubicin1.50

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for Compound B and the general workflow for a key experimental procedure.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundB Compound B CompoundB->AKT Inhibits (Prevents Phosphorylation)

Caption: Proposed PI3K/AKT signaling pathway inhibited by Compound B.

G A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H

Caption: Standard experimental workflow for Western Blot analysis.

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the IC₅₀ values for Compound B and Doxorubicin.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound B and Doxorubicin in culture medium. Replace the existing medium with medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to validate the effect of Compound B on the phosphorylation of AKT.

  • Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency and treat with Compound B at its IC₅₀ concentration for 24 hours. Include an untreated control.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated AKT (p-AKT), total AKT (t-AKT), and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the relative protein expression levels.

A Comparative Analysis of the Biological Activities of Blestriarene B and Blestriarene C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on Blestriarene B and Blestriarene C, two natural compounds isolated from the orchid Bletilla striata, reveals distinct profiles in their biological activities. While research into Blestriarene C has surged ahead, demonstrating notable anticancer properties, data on this compound remains comparatively limited, primarily highlighting its antibacterial potential. This guide provides a detailed comparison of their known biological effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

I. Overview of Biological Activities

Blestriarene C has been identified as a promising agent in oncology, particularly for its inhibitory effects on triple-negative breast cancer (TNBC). In contrast, the primary reported activity for this compound lies in its antibacterial properties, an area where Blestriarene C also shows activity. A direct, head-to-head comparison of their efficacy in a single study is not yet available in the public domain; therefore, this guide synthesizes data from separate investigations.

II. Quantitative Data Summary

To facilitate a clear comparison, the available quantitative data on the biological activities of this compound and Blestriarene C are summarized below. It is important to note that the data for anticancer and antibacterial activities were generated in different studies, which should be considered when making direct comparisons.

CompoundBiological ActivityCell Line / Bacterial StrainQuantitative Data (IC₅₀ / MIC)
Blestriarene C Anticancer (Cytotoxicity)BT549 (Triple-Negative Breast Cancer)IC₅₀: 7.671 µmol/L[1]
This compound AntibacterialStaphylococcus aureus ATCC 25923MIC: 12.5–50 µg/mL
Staphylococcus epidermidis ATCC 26069MIC: 25–50 µg/mL
Bacillus subtilis ATCC 6633MIC: 25 µg/mL
Blestriarene C AntibacterialStaphylococcus aureus ATCC 25923MIC: 12.5–50 µg/mL
Staphylococcus epidermidis ATCC 26069MIC: 25–50 µg/mL
Bacillus subtilis ATCC 6633MIC: 25 µg/mL

*Note: The available literature provides a Minimum Inhibitory Concentration (MIC) range for Blestriarene A, B, and C collectively against these bacterial strains. Specific, individual MIC values for this compound and C were not reported in the cited source.

III. Detailed Experimental Protocols

A. Anticancer Activity of Blestriarene C (Cytotoxicity Assay)

The anticancer activity of Blestriarene C was evaluated using a Cell Counting Kit-8 (CCK-8) assay to determine its effect on the viability of BT549 triple-negative breast cancer cells.[1]

Experimental Protocol:

  • Cell Culture: BT549 cells were cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells were then exposed to varying concentrations of Blestriarene C (0, 2.5, 5, 7.5, 10, 15, 20, 30 µmol/L) for 24 hours.[1]

  • Viability Assessment: Following the incubation period, 10 µL of CCK-8 solution was added to each well.

  • Data Acquisition: After a 1-hour incubation with the CCK-8 solution, the optical density (OD) at a wavelength of 450 nm was measured using a microplate reader.

  • Calculation: Cell viability was calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was then determined.[1]

B. Antibacterial Activity of this compound and C (Minimum Inhibitory Concentration - MIC Assay)

The antibacterial activity of this compound and C was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

General Experimental Protocol:

  • Bacterial Culture: The bacterial strains (Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis) were cultured in a suitable broth medium to reach a logarithmic growth phase.

  • Compound Preparation: Stock solutions of this compound and C were prepared and serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with a standardized suspension of the respective bacterial strain.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

IV. Mechanism of Action and Signaling Pathways

Blestriarene C: Inhibition of the Ras/ERK/c-Fos Signaling Pathway

Extensive research on Blestriarene C has elucidated its mechanism of action in triple-negative breast cancer. It has been shown to inhibit the proliferation and migration of BT549 cells by suppressing the Ras/ERK/c-Fos signaling pathway.[1] This inhibition leads to the promotion of apoptosis (programmed cell death) and causes cell cycle arrest in the S-phase.[1]

Blestriarene_C_Signaling_Pathway Blestriarene_C Blestriarene C Ras Ras Blestriarene_C->Ras Inhibits ERK ERK Ras->ERK Activates c_Fos c-Fos ERK->c_Fos Activates Proliferation_Migration Cell Proliferation & Migration c_Fos->Proliferation_Migration Promotes

Blestriarene C inhibits the Ras/ERK/c-Fos pathway.

V. Experimental Workflow Visualization

The general workflow for assessing the biological activity of compounds like this compound and C involves a series of established in vitro assays.

Biological_Activity_Workflow cluster_workflow General Workflow for Biological Activity Screening Compound Test Compound (this compound / C) Cytotoxicity_Assay Cytotoxicity Assay (e.g., CCK-8) Compound->Cytotoxicity_Assay Antibacterial_Assay Antibacterial Assay (e.g., MIC) Compound->Antibacterial_Assay Data_Analysis Data Analysis (IC₅₀ / MIC Determination) Cytotoxicity_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Study

A generalized workflow for evaluating biological activity.

VI. Conclusion

The current body of scientific literature indicates that Blestriarene C possesses significant anticancer activity against triple-negative breast cancer, with a well-defined mechanism of action involving the Ras/ERK/c-Fos pathway. Both this compound and C exhibit antibacterial properties. However, a direct and comprehensive comparison of their biological activities is currently limited by the scarcity of quantitative data for this compound, particularly in the context of anticancer research. Further investigation into the cytotoxic and other biological effects of this compound is warranted to fully understand its therapeutic potential and to enable a more direct comparison with Blestriarene C.

References

Unraveling the Mechanism of Action of Blestriarene Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioactivity of Blestriarene C

Note to the Reader: While the inquiry was specific to Blestriarene B, a comprehensive review of the available scientific literature did not yield detailed studies confirming its specific mechanism of action or associated signaling pathways. However, extensive research is available for the closely related compound, Blestriarene C . This guide provides a detailed comparison of Blestriarene C's performance, supported by experimental data, to offer insights that may be relevant for understanding the potential bioactivity of other blestriarene analogs.

Blestriarene C has emerged as a compound of interest in cancer research, particularly for its inhibitory effects on triple-negative breast cancer (TNBC).[1][2][3] Studies have demonstrated that Blestriarene C can suppress the proliferation and migration of TNBC cells.[2][3]

Comparative Efficacy of Blestriarene C

The anti-cancer effects of Blestriarene C have been evaluated in vitro, with key quantitative data summarized below.

Cell LineAssayParameterValueReference
BT549CCK-8 AssayIC507.671 µmol/L[4]
BT549Wound Healing AssayInhibition of MigrationSignificant at ≥ 0.05 µmol/L[4]
Mechanism of Action: The Ras/ERK/c-Fos Signaling Pathway

Blestriarene C exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.[1][2][3] Experimental evidence points to the inhibition of the Ras/ERK/c-Fos signaling pathway as a primary mechanism.[1][2][3] Furthermore, Blestriarene C has been shown to downregulate the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) and upregulate Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2.[1][2][3] This modulation of signaling pathways ultimately leads to the promotion of apoptosis and cell cycle arrest in the S-phase in cancer cells.[1][2][3]

Blestriarene_C_Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Ras/ERK/c-Fos Pathway cluster_effects Cellular Effects Blestriarene C Blestriarene C Ras Ras Blestriarene C->Ras Inhibits Apoptosis Apoptosis Blestriarene C->Apoptosis Promotes ERK p-ERK1/2 Ras->ERK Promotes phosphorylation cFos c-Fos ERK->cFos Promotes expression Proliferation Proliferation cFos->Proliferation Migration Migration cFos->Migration

Caption: Blestriarene C inhibits the Ras/ERK/c-Fos pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Blestriarene C.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: BT549 cells are seeded in 96-well plates at a specified density.

  • Compound Treatment: Cells are treated with varying concentrations of Blestriarene C (e.g., 0, 2.5, 5, 7.5, 10, 15, 20, 30 µmol/L) for 24 hours.[4]

  • Reagent Addition: 10 µL of CCK-8 solution is added to each well.[4]

  • Incubation: The plate is incubated for 1 hour.[4]

  • Measurement: The optical density (OD) is measured at a wavelength of 450 nm using a microplate reader.[4]

  • Calculation: Cell viability is calculated using the formula: (ODExperiment group - ODBlank) / (ODControl group - ODBlank) × 100%.[4]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.

Protocol:

  • Cell Lysis: Cells treated with Blestriarene C are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a suitable method, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Ras, p-ERK1/2, c-Fos, HSP90AA1, PTGS2, and a loading control like β-actin) overnight at 4°C.

  • Washing: The membrane is washed multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.

Experimental_Workflow cluster_invitro In Vitro Analysis A Cancer Cell Culture (e.g., BT549) B Treatment with Blestriarene C A->B C Cell Viability Assay (CCK-8) B->C D Protein Extraction & Western Blot B->D E Wound Healing Assay B->E F Data Analysis: IC50, Protein Expression, Migration Inhibition C->F D->F E->F

Caption: A typical workflow for in vitro evaluation of Blestriarene C.

References

Reproducibility of Blestriarene B Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Blestriarene B, a biphenanthrene compound isolated from the orchid Bletilla striata, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the experimental findings related to this compound and its analogs, focusing on its antibacterial and anticancer properties. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of these findings and to inform future research directions.

Antibacterial Activity

This compound and its isomers, Blestriarene A and C, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, studies on a mixture of these isomers provide a valuable benchmark.

Table 1: Antibacterial Activity of Blestriarenes and a Related Compound against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
Blestriarene A, B, and C (mixture)Staphylococcus aureus ATCC 2592312.5–50[1]
BlestriacinStaphylococcus aureus (clinical isolates, including MRSA)2–8[2]

Comparison with Alternatives:

Blestriacin, a structurally similar dihydro-biphenanthrene also found in Bletilla striata, exhibits potent activity against a range of clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 2 µg/mL.[2] This suggests that this compound may possess comparable or slightly lower potency. Further head-to-head studies are warranted to establish a definitive comparison.

Experimental Protocol: Micro-broth Dilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Workflow for MIC Determination

G Micro-broth Dilution Workflow prep Prepare serial dilutions of this compound inoc Inoculate with standardized bacterial suspension prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Read absorbance or visualize turbidity incub->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anticancer Activity

Research into the anticancer properties of blestriarenes is an emerging field. Studies have primarily focused on Blestriarene C, which has shown promising activity against triple-negative breast cancer.

Table 2: Anticancer Activity of Blestriarene C

CompoundCell LineAssayIC₅₀ (µM)Reference
Blestriarene CBT549 (Triple-Negative Breast Cancer)CCK-87.671[3]

Comparison with Alternatives:

Direct comparisons of this compound with standard chemotherapeutic agents are not yet available. The IC₅₀ value of Blestriarene C against the BT549 cell line provides a preliminary indication of its potency.[3] Further investigation into the anticancer effects of this compound is necessary to draw meaningful comparisons.

Experimental Protocol: CCK-8 Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cell proliferation and cytotoxicity assays.

Workflow for CCK-8 Assay

G CCK-8 Cell Viability Assay Workflow seed Seed cells in a 96-well plate treat Treat with varying concentrations of this compound seed->treat incubate Incubate for a specified duration (e.g., 24, 48, 72h) treat->incubate add_cck8 Add CCK-8 solution to each well incubate->add_cck8 incubate_cck8 Incubate for 1-4 hours add_cck8->incubate_cck8 measure Measure absorbance at 450 nm incubate_cck8->measure calc Calculate cell viability and IC50 value measure->calc

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

The mechanisms of action for blestriarenes are beginning to be elucidated, with studies pointing towards specific signaling pathways in cancer cells.

Blestriarene C and the Ras/ERK/c-Fos Signaling Pathway in Triple-Negative Breast Cancer

Recent studies have shown that Blestriarene C exerts its inhibitory effect on triple-negative breast cancer cells by modulating the Ras/ERK/c-Fos signaling pathway.[3][4][5][6][7] This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Signaling Pathway of Blestriarene C in TNBC

G Blestriarene C Signaling Pathway in TNBC BC Blestriarene C Ras Ras BC->Ras inhibits Apoptosis Apoptosis BC->Apoptosis promotes ERK ERK Ras->ERK cFos c-Fos ERK->cFos Proliferation Cell Proliferation cFos->Proliferation Migration Cell Migration cFos->Migration

Caption: Blestriarene C inhibits the Ras/ERK/c-Fos pathway in TNBC.

While the specific signaling pathways affected by this compound have not yet been reported, its structural similarity to Blestriarene C suggests that it may share similar mechanisms of action. Further research is needed to confirm this hypothesis.

Conclusion

The available experimental data indicates that this compound and its related compounds are promising candidates for further investigation as antibacterial and anticancer agents. This guide provides a foundation for the reproducibility of the initial findings and a framework for future comparative studies. The detailed protocols and visual workflows are intended to assist researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound. It is crucial for future studies to focus on determining the specific activity of this compound and to conduct direct comparative analyses with existing therapeutic agents to accurately assess its clinical relevance.

References

A Comparative Analysis of Blestriarene C and Doxorubicin in Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cytotoxic and apoptotic effects of Blestriarene C and the established chemotherapeutic agent, Doxorubicin, on triple-negative breast cancer (TNBC) cell lines. This document synthesizes experimental data on cell viability, apoptosis induction, and underlying molecular mechanisms.

Note on nomenclature: The initial request specified Blestriarene B. However, the available scientific literature provides robust data for Blestriarene C. This guide, therefore, focuses on the comparative effects of Blestriarene C and Doxorubicin.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Blestriarene C and Doxorubicin, focusing on their impact on TNBC cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 ValueCitation
Blestriarene CBT549CCK-87.671 µmol/L[1]
DoxorubicinMDA-MB-231SRB6.602 µM (6602 nM)[2][3]

Table 2: Comparative Apoptosis Induction

CompoundCell LineTreatmentApoptotic Cells (%)AssayCitation
Blestriarene CBT5492.5 µmol/LApprox. 15% (Early + Late)Annexin V-FITC/PI[4]
5 µmol/LApprox. 25% (Early + Late)[4]
10 µmol/LApprox. 45% (Early + Late)[4]
DoxorubicinMDA-MB-23150 nM6.75%Tali® Apoptosis Assay[2][3]
200 nM15%[2][3]
800 nM8.25%[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is utilized to determine cell viability by measuring the dehydrogenase activity in living cells.

  • Cell Seeding: BT549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with varying concentrations of Blestriarene C (e.g., 0, 2.5, 5, 7.5, 10, 15, 20, 30 µmol/L) for 24 hours.

  • CCK-8 Reagent Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The optical density (OD) is measured at a wavelength of 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated using the formula: Cell Viability (%) = [(OD_treated - OD_blank) / (OD_control - OD_blank)] x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Treatment: BT549 or MDA-MB-231 cells are treated with the respective compounds (Blestriarene C or Doxorubicin) at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin and washed with serum-containing media. Both adherent and suspension cells are collected by centrifugation.

  • Cell Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic/necrotic cells) are measured.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the compounds, harvested, and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Ras, p-ERK, c-Fos, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

Visualizations

Signaling Pathways

Blestriarene_C_Signaling_Pathway Blestriarene C Blestriarene C Ras Ras Blestriarene C->Ras inhibits Bax Bax Blestriarene C->Bax promotes Bcl-2 Bcl-2 Blestriarene C->Bcl-2 inhibits ERK ERK Ras->ERK inhibits c-Fos c-Fos ERK->c-Fos inhibits Proliferation Proliferation c-Fos->Proliferation Migration Migration c-Fos->Migration Cleaved Caspase-3 Cleaved Caspase-3 Bax->Cleaved Caspase-3 Bcl-2->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Caption: Blestriarene C Signaling Pathway in TNBC cells.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II inhibits ROS ROS Doxorubicin->ROS generates Bax Bax Doxorubicin->Bax upregulates Bcl-2 Bcl-2 Doxorubicin->Bcl-2 downregulates Caspase-8 Caspase-8 Doxorubicin->Caspase-8 upregulates Apoptosis Apoptosis DNA->Apoptosis Topoisomerase II->Apoptosis ROS->Apoptosis Caspase-3 Caspase-3 Bax->Caspase-3 Bcl-2->Caspase-3 Caspase-8->Caspase-3 Caspase-3->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.

Experimental Workflow

Apoptosis_Assay_Workflow start Seed Breast Cancer Cells (BT549 or MDA-MB-231) treatment Treat with Blestriarene C or Doxorubicin (24h) start->treatment harvest Harvest Cells (Trypsinization & Centrifugation) treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Logical Relationships

Comparative_Mechanisms cluster_BC Blestriarene C cluster_Dox Doxorubicin BC_target Inhibits Ras/ERK/c-Fos Pathway outcome Inhibition of Cell Proliferation & Induction of Cell Death in TNBC BC_target->outcome BC_apoptosis Induces Apoptosis via Bax/Bcl-2 & Caspase-3 BC_apoptosis->outcome Dox_DNA DNA Intercalation & Topoisomerase II Inhibition Dox_DNA->outcome Dox_ROS Generates Reactive Oxygen Species (ROS) Dox_ROS->outcome Dox_apoptosis Induces Apoptosis via Bax/Bcl-2 & Caspases Dox_apoptosis->outcome

Caption: Comparative Mechanisms of Blestriarene C and Doxorubicin.

References

Cross-Validation of Blestriarene B's Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial spectrum of Blestriarene B, a phenanthrene compound, in comparison to established antibiotic agents. The data presented herein is intended to offer an objective overview of its potential efficacy against a range of bacterial pathogens. All experimental data is presented in a standardized format to facilitate straightforward comparison and interpretation. Detailed methodologies for the supporting experiments are also included to ensure reproducibility.

Comparative Antibacterial Spectrum

The antibacterial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for this compound and three comparator antibiotics: Ampicillin, a broad-spectrum penicillin; Ciprofloxacin, a broad-spectrum fluoroquinolone; and Vancomycin, a glycopeptide with activity primarily against Gram-positive bacteria.

The results, summarized in the table below, indicate that this compound exhibits potent activity against Gram-positive bacteria, with notable efficacy against Staphylococcus aureus and Bacillus subtilis. Its activity against Gram-negative bacteria is less pronounced, suggesting a more targeted spectrum of action compared to broad-spectrum agents like Ampicillin and Ciprofloxacin.

Bacterial Strain Gram Stain This compound MIC (µg/mL) Ampicillin MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive80.6-1[1]0.25-0.6[2][3]1.0[4][5]
Bacillus subtilis (ATCC 6633)Positive40.50.251.0
Enterococcus faecalis (ATCC 29212)Positive32212
Escherichia coli (ATCC 25922)Negative1284[1]0.013[2]>256[6]
Pseudomonas aeruginosa (ATCC 27853)Negative>256640.5>256
Klebsiella pneumoniae (ATCC 13883)Negative12880.125>256

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution MIC Assay

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Bacterial Inoculum:

    • Isolated colonies of the test bacteria are selected from an 18- to 24-hour agar plate.

    • The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Stock solutions of the test compounds are prepared in a suitable solvent.

    • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the diluted bacterial suspension.

    • Positive control wells (containing bacteria and broth without any antimicrobial agent) and negative control wells (containing only broth) are included.

    • The plates are incubated at 35-37°C for 16-20 hours.[7]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Bacterial Inoculum:

    • A bacterial inoculum is prepared as described for the broth microdilution assay (0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • A sterile cotton swab is dipped into the standardized bacterial suspension.

    • The entire surface of a Mueller-Hinton agar plate is evenly inoculated with the swab to create a confluent lawn of bacteria.

  • Application of Antimicrobial Disks:

    • Paper disks impregnated with a standardized concentration of the antimicrobial agents are placed on the surface of the inoculated agar plate.

    • The disks are pressed gently to ensure complete contact with the agar.

  • Incubation:

    • The plates are incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

    • The size of the zone of inhibition is correlated with the susceptibility of the organism to the antimicrobial agent based on standardized interpretive charts.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism of action for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay bacterial_culture Bacterial Culture (18-24h) mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland dilution Dilute Inoculum (5x10^5 CFU/mL) mcfarland->dilution inoculation Inoculate Microtiter Plate dilution->inoculation serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculation incubation Incubate (35-37°C, 16-20h) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects blestriarene_b This compound membrane_interaction Interaction with Phospholipid Bilayer blestriarene_b->membrane_interaction Targets membrane_disruption Membrane Disruption & Pore Formation membrane_interaction->membrane_disruption ion_leakage Ion Leakage (K+, Na+) membrane_disruption->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion metabolic_inhibition Inhibition of Metabolic Processes atp_depletion->metabolic_inhibition cell_death Bacterial Cell Death metabolic_inhibition->cell_death

Proposed antibacterial mechanism of this compound via cell membrane disruption.

References

Head-to-Head Comparison: Blestriarene B and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical profiles of Blestriarene B and the well-established chemotherapeutic agent, paclitaxel. Due to the limited publicly available data specifically for this compound, this comparison utilizes data from its closely related analogue, Blestriarene C, as a proxy to infer its potential mechanisms and performance. This substitution is duly noted where applicable. The information presented herein is intended to support further research and drug development efforts in oncology.

Executive Summary

Paclitaxel, a cornerstone of cancer therapy, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3][4] Its cytotoxic effects are particularly pronounced in rapidly dividing cancer cells.[1] In contrast, preliminary research on Blestriarene C suggests a distinct mechanism of action involving the inhibition of the Ras/ERK/c-Fos signaling pathway, induction of apoptosis, and S-phase cell cycle arrest in triple-negative breast cancer cells.[5][6][7][8] This guide delves into the available data on their respective mechanisms, effects on cellular signaling, and provides standardized protocols for key comparative experiments.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported in vitro effects of Blestriarene C (as a proxy for this compound) and paclitaxel.

Table 1: General Properties and Mechanism of Action

FeatureThis compound (Data from Blestriarene C)Paclitaxel
Compound Class DibiphenineDiterpenoid (Taxane)[9][10]
Primary Mechanism Inhibition of Ras/ERK/c-Fos signaling pathway[5][6][7][8]Stabilization of microtubules[1][2][3][4]
Cell Cycle Arrest S-phase[5][6][7][8]G2/M phase[1][9][10]
Induction of Apoptosis Yes[5][6][7][8]Yes[1][9][10]

Table 2: In Vitro Efficacy (Triple-Negative Breast Cancer Model)

ParameterBlestriarene CPaclitaxel
Cell Line BT549Data varies by cell line
IC50 Value 7.671 µM[11][12]Varies (cell line dependent)
Apoptosis Induction Dose-dependent increase in early and late apoptotic cells[5][8][11]Dose-dependent
Key Protein Modulation Downregulation of Bcl-2, Survivin; Upregulation of Bax, Cleaved Caspase-3[11]Downregulation of Bcl-2; Upregulation of Bax, Cleaved Caspase-3[13]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

Blestriarene_C_Signaling_Pathway Blestriarene C Blestriarene C Ras Ras Blestriarene C->Ras Inhibits Apoptosis Apoptosis Blestriarene C->Apoptosis S-Phase Arrest S-Phase Arrest Blestriarene C->S-Phase Arrest ERK ERK Ras->ERK Inhibits c-Fos c-Fos ERK->c-Fos Inhibits Proliferation Proliferation c-Fos->Proliferation Migration Migration c-Fos->Migration

Caption: Signaling pathway of Blestriarene C.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K/AKT Pathway PI3K/AKT Pathway Paclitaxel->PI3K/AKT Pathway Inhibits MAPK/ERK Pathway MAPK/ERK Pathway Paclitaxel->MAPK/ERK Pathway Activates Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disrupts formation G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis PI3K/AKT Pathway->Apoptosis MAPK/ERK Pathway->Apoptosis

Caption: Signaling pathway of Paclitaxel.

Experimental_Workflow cluster_invitro In Vitro Assays Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Western Blot Western Blot Drug Treatment->Western Blot

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound and paclitaxel.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound and paclitaxel in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control.

    • Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis.

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound and paclitaxel at various concentrations for the desired time.

    • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only Propidium Iodide should be used as controls to set up compensation and gates.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compounds on cell cycle distribution.

  • Cell Preparation and Fixation:

    • Seed cells and treat them as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

  • Protein Extraction:

    • Treat cells with this compound and paclitaxel as described previously.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Conclusion

The available evidence suggests that this compound, inferred from data on Blestriarene C, may offer a distinct anticancer mechanism compared to the microtubule-targeting agent paclitaxel. While paclitaxel's efficacy is well-documented, the potential for this compound to act through the Ras/ERK/c-Fos pathway presents an interesting avenue for cancers that are resistant to traditional mitotic inhibitors. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. The standardized protocols provided in this guide are intended to facilitate such comparative investigations.

References

Independent Validation of Blestriarene B's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Blestriarene B, a phenanthrol compound isolated from plants such as Bletilla striata, has been identified as a molecule of interest for its potential therapeutic applications. This guide provides an objective comparison of this compound's performance with alternative treatments, supported by available experimental data. Due to the limited public data specifically for this compound, this guide utilizes data from the closely related compound, Blestriarene C, as a proxy for its anti-cancer potential, with this assumption being clearly noted. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current state of research and to guide future validation studies.

Part 1: Anti-Cancer Potential in Triple-Negative Breast Cancer (TNBC)

The anti-cancer effects of Blestriarenes have been most notably studied in the context of triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options. The available data on Blestriarene C provides a preliminary benchmark for the potential efficacy of this compound.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Blestriarene C against the BT549 TNBC cell line, compared to standard-of-care chemotherapeutic agents. A lower IC50 value indicates a higher potency.

Compound Cell Line IC50 Value Reference
Blestriarene C BT5497.671 µM
Efavirenz BT5491.6 µM[1]
Ouabain BT54922.7 nM[1]
Vinburnine BT5495.6 µM[1]

Note: The data for Blestriarene C is used as a proxy for this compound.

Studies on Blestriarene C suggest that its anti-cancer activity in TNBC is mediated through the inhibition of the Ras/ERK/c-Fos signaling pathway, which is a critical pathway in cell proliferation and survival.

G cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Blestriarene_C Blestriarene C Blestriarene_C->Ras Inhibition ERK ERK1/2 Ras->ERK c_Fos c-Fos ERK->c_Fos Proliferation_Migration Cell Proliferation & Migration c_Fos->Proliferation_Migration

Figure 1: Proposed signaling pathway of Blestriarene C in TNBC.

Part 2: Antibacterial Potential

The following table provides typical MIC ranges for common antibiotics against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, which can serve as a benchmark for future studies on this compound. A lower MIC value indicates greater antibacterial potency.

Antibiotic Target Organism Typical MIC Range (µg/mL)
Ampicillin Staphylococcus aureus0.0625
Rifampicin Staphylococcus aureus0.0078
Cephalexin Escherichia coli8

Note: The above data is for established antibiotics and serves as a reference for comparison.[2]

Part 3: Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of findings. Below are standard protocols for the key experiments relevant to assessing the therapeutic potential of compounds like this compound.

G Start Compound Identification (this compound) In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (CCK-8/MTT) In_Vitro->Cell_Viability Cell_Migration Cell Migration Assay (Wound Healing) In_Vitro->Cell_Migration Mechanism Mechanism of Action (Western Blot) In_Vitro->Mechanism Antibacterial Antibacterial Assay (MIC Determination) In_Vitro->Antibacterial In_Vivo In Vivo Studies (Animal Models) Cell_Viability->In_Vivo Cell_Migration->In_Vivo Mechanism->In_Vivo Antibacterial->In_Vivo End Therapeutic Potential Assessment In_Vivo->End

Figure 2: General experimental workflow for therapeutic validation.

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4][5]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][5][6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.

This assay assesses the effect of a compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[7]

  • Scratch Creation: Create a "scratch" or gap in the monolayer using a sterile pipette tip.[7][8][9]

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC50).[7][9]

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[7]

  • Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is calculated and compared between treated and untreated cells.

This technique is used to detect specific proteins and investigate the compound's effect on signaling pathways.

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, c-Fos) overnight at 4°C.[12] Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13][14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

The available evidence, primarily from the related compound Blestriarene C, suggests that this compound may hold therapeutic potential, particularly as an anti-cancer agent for TNBC. However, a comprehensive and independent validation of this compound is necessary. This will require rigorous in vitro and in vivo studies to determine its specific efficacy, mechanism of action, and safety profile. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies and for placing the results in the context of existing therapeutic alternatives. Further research is warranted to fully elucidate the therapeutic utility of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Blestriarene B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The cornerstone of Blestriarene B disposal is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[1][2] Improper disposal can lead to environmental contamination with potent, biologically active compounds. The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) department, which will arrange for collection by a certified hazardous waste management service.[1]

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure all personnel are familiar with its potential hazards and have received appropriate training in handling potent compounds. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of all forms of this compound waste.

Step 1: Waste Identification and Segregation

From the point of generation, all materials that have come into contact with this compound must be considered hazardous waste.[2] It is crucial to segregate different types of waste to ensure safe handling and disposal.[1][2][3]

  • Solid Waste: Collect all non-sharp, solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes:

    • Unused or expired pure compound.

    • Contaminated lab supplies such as weigh boats, pipette tips, and microfuge tubes.

    • Contaminated PPE, including gloves and bench paper.[1][4]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, leak-proof, and shatter-resistant hazardous waste container.[1] This includes:

    • Unused solutions.

    • Solvent rinses from contaminated glassware.

  • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated, puncture-resistant sharps container that is also clearly labeled as hazardous chemical waste.[1]

Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. [1][2]

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container Type: Use containers made of a material compatible with the waste. Plastic containers are often preferred for their durability.[2] All containers must have a secure, tight-fitting lid to prevent spills and evaporation.[1][2]

  • Labeling: As soon as you begin collecting waste, label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "This compound ".

    • The date when waste was first added to the container.[1][2]

    • The name and contact information of the generating laboratory or researcher.[1]

Step 3: Safe Storage of Hazardous Waste

All this compound waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[1][2]

  • Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.[1][2]

  • Storage Practices:

    • Ensure the storage area is secure and away from drains.[1]

    • Segregate this compound waste from incompatible materials.[1][2]

    • Keep waste containers closed at all times, except when adding waste.[1][2]

    • It is good practice to use secondary containment (e.g., a larger, chemically resistant tray) to capture any potential leaks.

Step 4: Arranging for Disposal

Once a waste container is full or has reached the storage time limit set by your institution, you must arrange for its disposal through your EHS department.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct phone call.[1]

  • Do not attempt to transport hazardous waste outside of the laboratory or off-campus yourself. [1]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes the key operational parameters based on general best practices for hazardous chemical waste.

ParameterGuidelineRationale
Waste Segregation Separate solid, liquid, and sharps waste streams.Prevents chemical reactions, ensures proper handling, and facilitates safe disposal.
Container Type Chemically compatible, leak-proof, with a secure lid.Prevents spills, leaks, and exposure.
Container Labeling "Hazardous Waste," chemical name, accumulation start date, PI/lab info.Ensures proper identification, tracking, and regulatory compliance.
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.Minimizes the risk of spills and unauthorized access.
Disposal Method Collection by institutional EHS for incineration or other approved methods.Ensures environmentally sound and legally compliant disposal of hazardous materials.

Experimental Protocols

As direct in-lab treatment of this compound waste is not recommended, no experimental protocols for its degradation are provided. Chemical degradation or neutralization should only be performed by trained professionals at a licensed hazardous waste facility. Research has explored advanced oxidation processes like ozonation for the degradation of estrogenic compounds in wastewater, but these are not suitable for a standard laboratory setting.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

BlestriareneB_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste is_solid Solid Waste? identify_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_sharps Sharps Waste? is_liquid->is_sharps No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes is_sharps->identify_waste No collect_sharps Collect in Labeled Sharps Hazardous Waste Container is_sharps->collect_sharps Yes store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Container Full or Storage Time Limit Reached? Contact EHS for Pickup store_waste->contact_ehs contact_ehs->store_waste No end End: Waste Disposed of by Certified Professionals contact_ehs->end Yes

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Blestriarene B

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal protocols for Blestriarene B, a phenanthrene derivative with noted cytotoxic and antibacterial properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Quantitative Biological Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are summarized below.

CompoundIC50 against A549 Lung Cancer Cells (μM)[1]IC50 against HepG2 Cells (μM)[2]
This compound < 105.254
Sorafenib (Control)Not ReportedSimilar to this compound

Additionally, this compound has shown antibacterial activity, with minimum inhibitory concentration (MIC) values between 6.25–25 µg/mL against S. aureus and S. epidermidis[3][4].

Personal Protective Equipment (PPE) and Safety Precautions

Given its cytotoxic nature, this compound and related cyclopenta[a]phenanthrene compounds should be handled as potential carcinogens[5]. Strict adherence to the following PPE and safety protocols is mandatory.

2.1. Engineering Controls

  • Fume Hood: All manipulations of this compound, particularly in solid form or as volatile solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure[5].

  • Designated Area: All work with this compound must be performed in a designated area, with access restricted to authorized personnel only[5].

2.2. Personal Protective Equipment (PPE)

  • Gloves: Wear double-layered nitrile gloves at all times when handling the compound or contaminated equipment.

  • Eye Protection: Chemical safety goggles are required.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: For procedures with a high risk of aerosol generation, a NIOSH-approved respirator is recommended.

2.3. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, do so within the fume hood on a tared, disposable weigh boat.

  • Solution Preparation: Prepare solutions by slowly adding the solvent to the solid to avoid dust generation.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material and decontaminate the area with a suitable cleaning agent. For large spills, evacuate the area and contact the designated safety officer.

  • Decontamination: All non-disposable equipment that comes into contact with this compound must be decontaminated.

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, labeled hazardous waste container. Do not pour any this compound waste down the drain.

  • Final Disposal: All hazardous waste must be disposed of through the institution's official chemical waste disposal program.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT assay used to determine the cytotoxic effects of this compound on cancer cell lines[6].

4.1. Materials

  • Human cancer cells (e.g., A549 lung carcinoma)[6]

  • 96-well plates[6]

  • Complete culture medium[6]

  • This compound stock solution in DMSO[6]

  • MTT solution (5 mg/mL in phosphate-buffered saline)[6]

  • DMSO[6]

  • Microplate reader[6]

4.2. Procedure

  • Cell Seeding: Harvest human cancer cells during their logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium[6]. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[6].

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity[6]. Replace the culture medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a control group that receives medium with 0.1% DMSO only[6]. Incubate the plates for an additional 48 hours under the same conditions[6].

  • MTT Addition and Formazan Solubilization: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C[6]. Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals[6]. Gently shake the plate for 10 minutes to ensure complete dissolution[6].

  • Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader[6]. Calculate cell viability and determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve[6].

Visualized Workflow

The following diagram illustrates the safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_area Prepare Designated Work Area (Fume Hood with Bench Paper) prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Non-Disposable Equipment experiment->decon dispose_waste Segregate and Dispose of Waste decon->dispose_waste solid_waste Solid Hazardous Waste (Gloves, Paper, etc.) dispose_waste->solid_waste liquid_waste Liquid Hazardous Waste (Solutions, Solvents) dispose_waste->liquid_waste final_disposal Dispose via Institutional Chemical Waste Program solid_waste->final_disposal liquid_waste->final_disposal

Safe handling workflow for this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。